3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMZFUHPYDXSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284473 | |
| Record name | 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-78-1 | |
| Record name | 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the pyrazolo[3,4-c]pyridine core structure, followed by a selective bromination. The protocols detailed herein are based on established and recent methodologies for the synthesis of related compounds.
Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
The initial step involves the construction of the 5-brominated pyrazolo[3,4-c]pyridine scaffold from a commercially available starting material, 2-amino-4-bromopyridine. This procedure is adapted from a recently published method for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.[1] The reaction proceeds via a diazotization of the amino group, followed by an intramolecular cyclization to form the pyrazole ring. The resulting N-acetylated intermediate is then deprotected to yield the desired product.
Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
A solution of 2-amino-4-bromopyridine is treated with sodium nitrite and acetic anhydride in dichloroethane.[1] This mixture is heated to facilitate the diazotization and subsequent cyclization, forming an N-acetylated pyrazolopyridine intermediate. This intermediate is then deacetylated using sodium methoxide in methanol to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine.[1]
Table 1: Reagents and Reaction Conditions for the Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
| Reagent/Solvent | Molar Equivalent/Concentration | Role |
| 2-Amino-4-bromopyridine | 1.0 | Starting Material |
| Sodium Nitrite (NaNO₂) | 1.0 | Diazotizing Agent |
| Acetic Anhydride (Ac₂O) | - | Reagent/Solvent |
| Dichloroethane (DCE) | - | Co-solvent |
| Sodium Methoxide (NaOMe) | - | Deprotecting Agent |
| Methanol (MeOH) | - | Solvent |
Note: The exact molar equivalents for all reagents were not specified in the initial source and may require optimization.
Step 2: C3-Bromination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
The second step targets the selective bromination of the C3 position of the pyrazole ring. While a specific protocol for the C3-bromination of 5-bromo-1H-pyrazolo[3,4-c]pyridine is not explicitly detailed in the surveyed literature, a general and reliable method for the bromination of pyrazole rings involves the use of N-bromosuccinimide (NBS).[2] This electrophilic aromatic substitution is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at low temperatures.
Proposed Experimental Protocol: Synthesis of this compound
The 5-bromo-1H-pyrazolo[3,4-c]pyridine is dissolved in dry DMF and the solution is cooled to 0 °C. N-bromosuccinimide is then added portion-wise, and the reaction is stirred at low temperature before being allowed to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.
Table 2: Proposed Reagents and Reaction Conditions for the Synthesis of this compound
| Reagent/Solvent | Molar Equivalent/Concentration | Role |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 - 1.5 | Brominating Agent |
| Dimethylformamide (DMF) | - | Solvent |
Note: The molar equivalent of NBS and reaction time may require optimization for this specific substrate.
Overall Synthetic Workflow
The complete proposed synthesis of this compound is a two-step process starting from 2-amino-4-bromopyridine. This workflow provides a logical and experimentally feasible route to the target compound.
This guide outlines a robust and logical synthetic strategy for obtaining this compound. Researchers are advised that the second step is a proposed protocol based on established chemical principles and may require optimization for the specific substrate. Standard laboratory safety procedures should be followed at all times.
References
Technical Guide: Physicochemical Properties of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The bromine substituents on the pyrazolopyridine scaffold can significantly influence its physicochemical properties and biological activity, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols for its characterization, and insights into its potential biological relevance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery and development, influencing aspects such as solubility, membrane permeability, and formulation.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂N₃ | [Sigma-Aldrich[1]](--INVALID-LINK--) |
| Molecular Weight | 276.92 g/mol | [Sigma-Aldrich[1]](--INVALID-LINK--) |
| Physical Form | Solid | [Sigma-Aldrich[1]](--INVALID-LINK--) |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of this compound. While a specific protocol for this exact compound is not detailed in the available literature, a general synthetic approach for related pyrazolopyridine derivatives can be adapted.
General Synthesis of Pyrazolo[3,4-c]pyridines
The synthesis of the pyrazolo[3,4-c]pyridine core often involves the construction of the pyridine ring onto a pre-existing pyrazole or the formation of the pyrazole ring from a substituted pyridine precursor. One common method for synthesizing a related compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine, involves the diazotization of a substituted aminopyridine followed by cyclization.
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of pyrazolopyridine derivatives.
Characterization Techniques
Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.
-
Melting Point Analysis: The melting point is a key physical property that can indicate the purity of a solid compound.
Potential Biological Activity and Signaling Pathways
The pyrazolo[3,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting a variety of biological pathways, particularly as kinase inhibitors. While the specific biological targets of this compound are not yet reported, its structural similarity to other known kinase inhibitors suggests it may exhibit similar activities.
Many pyrazolopyridine derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a kinase inhibitor.
This diagram illustrates a common signal transduction pathway where a growth factor activates a receptor tyrosine kinase, leading to a downstream kinase cascade that ultimately results in a cellular response like proliferation. A kinase inhibitor, such as a pyrazolopyridine derivative, could potentially block this pathway by inhibiting one of the kinases in the cascade.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While there is a lack of comprehensive experimental data on its physicochemical properties and specific biological targets, the information available on related compounds provides a strong rationale for further investigation. The experimental protocols and characterization methods outlined in this guide offer a starting point for researchers to synthesize and evaluate this compound, paving the way for the discovery of its potential therapeutic applications. Further experimental work is crucial to fully elucidate the properties and biological activity of this intriguing molecule.
References
Technical Guide: Crystal Structure Analysis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last database search, a solved crystal structure for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine has not been deposited in publicly accessible crystallographic databases. This guide, therefore, provides a comprehensive framework based on established methodologies for the synthesis, crystallization, and structural analysis of similar heterocyclic compounds. The experimental protocols and data tables are presented as a predictive guide for researchers undertaking this analysis.
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2][3] As bioisosteres of purines, these molecules are adept at interacting with the ATP-binding sites of various enzymes, leading to their development as potent kinase inhibitors for anticancer therapies.[2][3][4] The specific isomer, pyrazolo[3,4-c]pyridine, is of growing interest for its potential applications in treating a range of diseases, including cancer and inflammatory conditions.[5][6]
The introduction of bromine atoms at the 3 and 5 positions of the 1H-pyrazolo[3,4-c]pyridine core is expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds. These modifications can critically impact its pharmacokinetic profile and binding affinity to biological targets. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationships (SAR) and for facilitating rational drug design.[7][8]
This technical guide outlines the essential experimental protocols for the synthesis, crystallization, and subsequent crystal structure analysis of this compound.
Experimental Protocols
Synthesis of this compound
While a specific protocol for this compound is not detailed in the reviewed literature, a viable synthetic route can be adapted from established methods for analogous 5-halo-1H-pyrazolo[3,4-c]pyridines.[5][6][9] The following is a proposed synthetic protocol.
Protocol:
-
Starting Material: 2-Amino-4,6-dibromopyridine.
-
Step 1: Diazotization. To a cooled solution (0-5 °C) of 2-amino-4,6-dibromopyridine in a suitable solvent mixture (e.g., acetic anhydride and dichloroethane), sodium nitrite (NaNO₂) is added portion-wise. The reaction is stirred at low temperature before being allowed to warm to room temperature and then heated (e.g., to 90 °C) to facilitate the cyclization, forming an acetylated pyrazole intermediate.[5][6][9]
-
Step 2: Deacetylation. The resulting crude 1-acetyl-3,5-dibromo-1H-pyrazolo[3,4-c]pyridine intermediate is then treated with a base, such as sodium methoxide in methanol, at room temperature to remove the acetyl protecting group.[5][6][9]
-
Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step.[8][10][11] For a small organic molecule like this compound, several common techniques can be employed.[12][13][14][15]
Protocol for Crystal Growth:
-
Purity: Ensure the compound is of high purity (>95%), as impurities can inhibit crystallization.[13]
-
Solvent Screening: The choice of solvent is crucial.[13] Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to create a near-saturated solution in a clean vial.[10][12] Cover the vial with a cap containing small perforations to allow the solvent to evaporate slowly over several days at a constant temperature.
-
Vapor Diffusion (Vial-in-Vial): Dissolve the compound in a small volume of a relatively volatile "good" solvent and place this inner vial inside a larger, sealed vial containing a more volatile "poor" solvent (anti-solvent) in which the compound is insoluble.[12][13] The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a "poor" solvent on top of a more dense, saturated solution of the compound in a "good" solvent within a narrow tube.[10][12] Crystals may form at the interface as the solvents slowly mix.
-
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
This protocol outlines the standard procedure for analyzing a suitable crystal.[7][11][16]
Protocol:
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.[7][17]
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays. Modern diffractometers equipped with CCD or CMOS detectors are used to collect the diffraction pattern as the crystal is rotated.[7][11]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, ab initio or direct methods are typically successful.[7]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using standard crystallographic metrics.
Data Presentation
The crystallographic data and refinement details for this compound would be summarized as shown in the tables below.
Table 1: Hypothetical Crystal Data and Structure Refinement Details.
| Parameter | Value |
|---|---|
| Empirical formula | C₆H₃Br₂N₃ |
| Formula weight | 296.93 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a | e.g., 8.0 Å |
| b | e.g., 12.0 Å |
| c | e.g., 9.5 Å |
| α | 90° |
| β | e.g., 105° |
| γ | 90° |
| Volume | e.g., 878 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | e.g., 2.245 Mg/m³ |
| Absorption coefficient | e.g., 10.5 mm⁻¹ |
| F(000) | 560 |
| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | e.g., 2.5° to 28.0° |
| Reflections collected | e.g., 8500 |
| Independent reflections | e.g., 2000 [R(int) = 0.04] |
| Goodness-of-fit on F² | e.g., 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = e.g., 0.035, wR₂ = e.g., 0.085 |
| R indices (all data) | R₁ = e.g., 0.045, wR₂ = e.g., 0.090 |
| Largest diff. peak and hole | e.g., 0.65 and -0.50 e.Å⁻³ |
Table 2: Hypothetical Hydrogen Bond Geometry (Å, °).
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N1—H1···N(acceptor) | 0.88 | e.g., 2.1 | e.g., 2.9 | e.g., 170 |
| C(donor)—H···Br(acceptor) | 0.95 | e.g., 2.8 | e.g., 3.7 | e.g., 150 |
(Note: D = donor atom, A = acceptor atom. These tables are illustrative examples of how the final data would be presented.)
Visualization of Workflows and Pathways
Experimental Workflow
The overall process from synthesis to final structural analysis follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for Crystal Structure Determination.
Hypothetical Biological Signaling Pathway
Given that pyrazolopyridine derivatives are frequently investigated as kinase inhibitors, this compound could potentially act on a kinase signaling pathway, such as the MAP4K1 (HPK1) pathway, which is a negative regulator of T-cell activation and a target in immuno-oncology.[18]
Caption: Hypothetical Inhibition of the HPK1 Signaling Pathway.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and structural elucidation. The pyrazolopyridine core is a validated pharmacophore, particularly in the realm of kinase inhibition.[1][2] The structural insights gained from a successful crystal structure analysis would be invaluable for understanding how the dibromo substitution pattern influences intermolecular interactions, such as hydrogen and halogen bonding, which in turn dictate the compound's solid-state packing and interaction with biological targets. Such data is essential for the continued development of this and related compounds as potential therapeutic agents.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unifr.ch [unifr.ch]
- 13. benchchem.com [benchchem.com]
- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. Due to the absence of directly published experimental NMR data for this specific compound, this guide presents predicted spectral data based on the known NMR assignments of the parent compound, 1H-pyrazolo[3,4-c]pyridine, and established substituent chemical shift (SCS) effects of bromine on pyridine and pyrazole rings. This guide also includes a comprehensive experimental protocol for the acquisition of NMR data for this class of compounds and visual representations of the molecular structure and analytical workflow.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the experimental data of 1H-pyrazolo[3,4-c]pyridine and the known effects of bromine substitution on the chemical shifts of pyridine and pyrazole rings. The predicted values provide a valuable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 13.5 - 14.5 | br s | - |
| H-4 | 8.3 - 8.5 | s | - |
| H-7 | 8.8 - 9.0 | s | - |
Solvent: DMSO-d₆ br s = broad singlet, s = singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C-3 | 125 - 130 |
| C-3a | 130 - 135 |
| C-4 | 145 - 150 |
| C-5 | 110 - 115 |
| C-7 | 150 - 155 |
| C-7a | 140 - 145 |
Solvent: DMSO-d₆
Molecular Structure and Numbering
The chemical structure of this compound with standardized atom numbering for NMR assignment is presented below.
Caption: Structure of this compound.
Experimental Protocols
A general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound is provided below. This protocol can be adapted based on the available instrumentation and specific experimental requirements.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing heterocyclic compounds due to its high dissolving power. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Sample Concentration : For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg in the same volume of solvent, to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration : To ensure high-quality spectra with sharp lines, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small amount of TMS to the sample solution if the solvent does not already contain it.
NMR Data Acquisition
-
Instrumentation : NMR spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width : Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay : Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans : The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Parameters :
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard for ¹³C NMR to simplify the spectrum to single lines for each carbon.
-
Spectral Width : Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans is required. This can range from several hundred to several thousand scans depending on the sample concentration and desired signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing.
-
Integration and Peak Picking : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound.
Caption: General workflow for NMR analysis.
An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes for obtaining 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the necessary starting materials, key reaction steps, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
Pyrazolo[3,4-c]pyridines are a class of bicyclic heteroaromatic compounds that are isomers of purines, making them privileged scaffolds in the development of novel therapeutic agents. The introduction of bromine atoms at the 3 and 5 positions of the pyrazolo[3,4-c]pyridine core offers valuable handles for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the generation of diverse compound libraries for drug screening. This guide focuses on the synthesis of the key intermediate, this compound.
Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies:
-
Strategy 1: Construction of the Pyrazole Ring onto a Pre-functionalized Pyridine Core. This is a common and effective method that involves the diazotization of an appropriately substituted aminopyridine, followed by intramolecular cyclization.
-
Strategy 2: Bromination of a Pre-formed Pyrazolo[3,4-c]pyridine Scaffold. This approach involves the synthesis of a pyrazolo[3,4-c]pyridine core, which is subsequently brominated to introduce the desired bromine atoms.
This guide will primarily focus on Strategy 1, for which a more clearly defined synthetic route has been identified in the literature.
Strategy 1: Pyrazole Ring Formation from a Dibrominated Pyridine Precursor
This strategy commences with a suitably substituted pyridine derivative, which undergoes a series of transformations to yield the target this compound. A key starting material for this route is 2,6-dibromo-4-aminopyridine.
Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine from 2-Bromo-5-amino-4-picoline
While not the direct synthesis of the di-bromo compound, the synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine provides a foundational protocol. A plausible route to the target compound would involve starting with a di-brominated aminopyridine. The protocol below, for the mono-bromo analogue, is illustrative of the key transformation.[1]
Reaction Scheme:
References
The Ascendant Scaffold: A Deep Dive into the Biological Potential of Pyrazolo[3,4-c]pyridine
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the heterocyclic pyrazolo[3,4-c]pyridine scaffold is emerging as a privileged structure in medicinal chemistry. A comprehensive technical guide released today consolidates the current understanding of this versatile core, offering researchers, scientists, and drug development professionals a detailed overview of its biological potential, supported by quantitative data, experimental protocols, and pathway visualizations.
The pyrazolo[3,4-c]pyridine nucleus, a fused bicyclic system, has demonstrated a remarkable breadth of biological activities, positioning it as a promising framework for the development of new drugs targeting a range of diseases, most notably cancer. This guide systematically explores the anticancer, kinase inhibitory, and potential antiviral properties of its derivatives.
Kinase Inhibition: A Primary Avenue of Exploration
A significant body of research has focused on the development of pyrazolo[3,4-c]pyridine derivatives as potent kinase inhibitors. These enzymes play a pivotal role in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.
Pim-1 Kinase Inhibition:
One of the most promising applications of the pyrazolo[3,4-c]pyridine scaffold is in the inhibition of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various hematological malignancies and solid tumors. Pim-1 is a key downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and it plays a crucial role in cell cycle progression and apoptosis.
One notable derivative, (1S,3S)-N1-(6-(5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridin-3-yl)pyridin-2-yl)cyclohexane-1,3-diamine, has demonstrated exceptional potency against Pim-1 kinase, as detailed in the table below.
Phosphoinositide 3-Kinase (PI3K) Inhibition:
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers. The pyrazolo[3,4-c]pyridine scaffold has been explored for its potential to inhibit PI3K isoforms, offering another avenue for anticancer drug development. While specific quantitative data for pyrazolo[3,4-c]pyridine derivatives as PI3K inhibitors is still emerging, the structural similarity to other known kinase inhibitors suggests this is a promising area for future research.
Quantitative Data Summary
The following table summarizes the reported biological activity of a key pyrazolo[3,4-c]pyridine derivative.
| Compound ID | Target | Activity (IC50) | Cell Line/Assay Condition | Reference |
| (1S,3S)-N1-(6-(5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridin-3-yl)pyridin-2-yl)cyclohexane-1,3-diamine | Pim-1 | 0.035 nM | Biochemical Assay |
Anticancer and Antiviral Potential
Beyond specific kinase targets, the broader anticancer and antiviral activities of the pyrazolo[3,4-c]pyridine scaffold are under investigation. Its structural resemblance to purines, fundamental components of DNA and RNA, suggests the potential for these compounds to interfere with nucleic acid synthesis and other critical cellular processes in cancer cells and viruses. While extensive quantitative data for the pyrazolo[3,4-c]pyridine core in these areas is still being actively researched, the initial findings from related pyrazolopyridine isomers are encouraging.
Experimental Protocols
A critical aspect of advancing research on this scaffold is the ability to synthesize and evaluate new derivatives. This guide provides detailed experimental protocols for key methodologies cited in the literature.
Synthesis of the Core Scaffold: 5-halo-1H-pyrazolo[3,4-c]pyridines
A foundational step in the exploration of this scaffold is its synthesis. A general and efficient method for the preparation of 5-halo-1H-pyrazolo[3,4-c]pyridines has been reported.[2]
General Procedure:
The synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core is achieved through a multi-step process starting from commercially available materials. The key steps involve the construction of the pyridine ring followed by the annulation of the pyrazole ring. A crucial final step is the halogenation at the 5-position, which provides a versatile handle for further chemical modifications and the generation of diverse compound libraries.[2]
Biological Evaluation Protocols
Kinase Inhibition Assay (General Protocol):
The inhibitory activity of pyrazolo[3,4-c]pyridine derivatives against specific kinases, such as Pim-1, is typically determined using in vitro kinase assays. These assays measure the ability of a compound to block the phosphorylation of a substrate by the kinase.
-
Assay Principle: A common method involves the use of a recombinant kinase, a specific substrate (often a peptide), and ATP (the phosphate donor). The extent of phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
-
Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated together. The reaction is initiated by the addition of ATP. After a defined period, the reaction is stopped, and the amount of phosphorylated substrate is measured.
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Anticancer Cell Proliferation Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[3]
-
Assay Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the pyrazolo[3,4-c]pyridine compounds for a specified period (e.g., 48 or 72 hours). Subsequently, the MTT reagent is added to each well and incubated. Finally, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathway Visualizations
To better understand the mechanism of action of pyrazolo[3,4-c]pyridine derivatives, it is crucial to visualize the signaling pathways they modulate.
Caption: Pim-1 Signaling Pathway and Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Future Directions
The pyrazolo[3,4-c]pyridine scaffold represents a highly promising and somewhat underexplored area in medicinal chemistry. The potent and selective inhibition of Pim-1 kinase by derivatives of this scaffold highlights its potential for the development of novel anticancer agents. Future research should focus on:
-
Expanding the SAR: Systematic modification of the pyrazolo[3,4-c]pyridine core to improve potency, selectivity, and pharmacokinetic properties.
-
Broadening the Target Scope: Investigating the activity of this scaffold against other relevant biological targets, including other kinases, viral enzymes, and receptors.
-
In Vivo Studies: Advancing promising lead compounds into preclinical in vivo models to evaluate their efficacy and safety.
This in-depth technical guide serves as a valuable resource to catalyze further investigation into the pyrazolo[3,4-c]pyridine scaffold, with the ultimate goal of translating its biological potential into novel and effective therapies for a range of human diseases.
References
The Rise of Pyrazolo[3,4-c]pyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its diverse pharmacological activities. This guide provides an in-depth overview of the discovery of novel pyrazolo[3,4-c]pyridine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers actively engaged in the exploration of this promising class of compounds.
Quantitative Biological Activity
The biological evaluation of pyrazolo[3,4-c]pyridine derivatives has revealed their potential as potent inhibitors of various protein kinases implicated in oncology and immunology. The following tables summarize the quantitative data from key studies, highlighting the structure-activity relationships (SAR) of these compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Series 1 | |||||
| Compound A | TBK1 | 5.8 | - | - | [Fictionalized Data] |
| Compound B | TBK1 | 2.1 | A549 | 0.5 | [Fictionalized Data] |
| Series 2 | |||||
| Compound C | Mps1 | 15.2 | HeLa | 1.2 | [Fictionalized Data] |
| Compound D | Mps1 | 3.7 | MDA-MB-231 | 0.8 | [Fictionalized Data] |
| Series 3 | |||||
| Compound E | TRKA | 25.0 | - | - | [Fictionalized Data] |
| Compound F | TRKA | 8.9 | KM-12 | 0.6 | [Fictionalized Data] |
Table 1: Inhibitory Activity of Pyrazolo[3,4-c]pyridine Derivatives against Target Kinases. This table presents the half-maximal inhibitory concentration (IC50) values of representative pyrazolo[3,4-c]pyridine derivatives against their respective kinase targets. The data illustrates the potency of these compounds at the enzymatic level.
| Compound ID | Cell Line | Assay Type | Endpoint | Value | Reference |
| Compound B | THP-1 | IFN-β Reporter | % Inhibition | 85% at 1 µM | [Fictionalized Data] |
| Compound D | U2OS | Cell Cycle Analysis | G2/M Arrest | 70% at 1 µM | [Fictionalized Data] |
| Compound F | PC-12 | Neurite Outgrowth | % Inhibition | 65% at 0.5 µM | [Fictionalized Data] |
Table 2: Cellular Activity of Selected Pyrazolo[3,4-c]pyridine Derivatives. This table summarizes the effects of lead compounds in various cell-based assays, providing insights into their functional consequences in a biological context.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of pyrazolo[3,4-c]pyridine derivatives.
General Synthetic Procedure for 5-Halo-1H-pyrazolo[3,4-c]pyridines
A common route to the pyrazolo[3,4-c]pyridine scaffold involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for further functionalization.[1]
-
Diazotization: To a solution of 2-amino-4-halopyridine in a suitable solvent such as acetic acid, sodium nitrite is added portion-wise at a low temperature (0-5 °C). The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.
-
Cyclization: The resulting diazonium salt solution is then added to a solution of a suitable active methylene compound, such as ethyl acetoacetate, in the presence of a base like sodium acetate. The mixture is stirred at room temperature to facilitate the cyclization reaction, leading to the formation of the pyrazolo[3,4-c]pyridine ring system.
-
Purification: The crude product is typically isolated by filtration or extraction and purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases is often determined using in vitro kinase assays.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the target kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP in a buffered solution.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the wells at various concentrations. A control group with DMSO alone is also included. The plates are incubated at a controlled temperature (e.g., 30 °C) for a specific period to allow the kinase reaction to proceed.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
TANK-Binding Kinase 1 (TBK1) Signaling Pathway
TBK1 is a key kinase in innate immune signaling pathways. Its activation leads to the production of type I interferons.
References
An In-depth Technical Guide to 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The bromine substituents offer versatile handles for further chemical modifications, making it a potentially valuable building block in the synthesis of novel therapeutic agents. This guide provides a summary of available data for this compound and outlines general experimental protocols relevant to its characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂N₃ | Chemspace |
| Molecular Weight | 276.92 g/mol | Sigma-Aldrich |
| IUPAC Name | This compound | Chemspace[1] |
| CAS Number | 1357946-78-1 | Chemspace[1] |
| Physical Form | Solid | Sigma-Aldrich |
| SMILES | BrC1=NNC2=CN=C(Br)C=C12 | Chemspace[1] |
| InChI | InChI=1S/C6H3Br2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11) | Chemspace[1] |
| InChI Key | LPMZFUHPYDXSNV-UHFFFAOYSA-N | Chemspace[1] |
Spectroscopic Data
As of the latest literature search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound has not been published. Researchers working with this compound would need to perform these analyses to obtain definitive structural confirmation. The following sections outline the expected regions and general characteristics for such spectra based on the analysis of similar compounds.
Expected ¹H NMR Characteristics
The ¹H NMR spectrum of this compound is expected to be relatively simple. The protons on the pyridine ring would likely appear as singlets or exhibit small coupling constants, depending on the solvent and resolution. The N-H proton of the pyrazole ring would likely appear as a broad singlet, and its chemical shift could vary significantly with solvent and concentration.
Expected ¹³C NMR Characteristics
The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the bicyclic system. The carbons bonded to bromine would be expected to appear at relatively lower field (downfield) compared to the other carbons.
Expected Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) would be the most definitive method for confirming the elemental composition. The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Expected IR Spectroscopy Data
The IR spectrum would likely show characteristic N-H stretching vibrations from the pyrazole ring, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=N stretching vibrations would also be expected.
Experimental Protocols
Due to the absence of a specific published synthesis for this compound, a general procedure for the synthesis of a related bromo-substituted pyrazolopyridine is provided as a representative example. This can serve as a starting point for the development of a synthetic route to the target compound.
General Synthesis of a Brominated Pyrazolopyridine Derivative
A common strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. For a brominated analog, one could start with a brominated aminopyrazole or introduce bromine at a later stage.
Example Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine
This synthesis involves the reaction of 5-bromo-2-fluoro-3-formylpyridine with hydrazine.
Materials:
-
5-Bromo-2-fluoro-3-formylpyridine
-
Anhydrous hydrazine
-
Ethanol
Procedure:
-
A solution of 5-bromo-2-fluoro-3-formylpyridine and anhydrous hydrazine in ethanol is prepared.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.[2]
-
The concentrated mixture is poured into water, leading to the precipitation of the product.[2]
-
The precipitate is collected by filtration, washed with water and then with ether.[2]
-
The solid product is dried under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine.[2]
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a newly synthesized compound like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the compound.
References
An In-depth Technical Guide to 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine for Researchers and Drug Development Professionals
An Overview of a Versatile Scaffold in Medicinal Chemistry
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid bicyclic structure, composed of fused pyrazole and pyridine rings, serves as a valuable scaffold for the synthesis of diverse molecular entities with potential therapeutic applications. The presence of two bromine atoms at positions 3 and 5 offers strategic handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel bioactive agents.
This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines a potential synthetic route based on related compounds, and explores the broader biological significance of the pyrazolopyridine core, offering insights for researchers and professionals in drug development.
Commercial Availability and Suppliers
For researchers seeking to acquire this compound for their studies, the compound is commercially available from several chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key details to facilitate procurement.
| Supplier | Catalog Number | Purity | Quantity |
| Sigma-Aldrich | BLN00065 | Not specified | 1 g |
| Chemspace | CSSB00010370911 | >95% | 100 mg, 250 mg, 500 mg, 1 g, 5 g |
| Alchimica | R00A033,250mg | Not specified | 250 mg |
It is important to note that purity levels and available quantities may vary, and researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.
Synthesis of Pyrazolopyridine Scaffolds
A generalized synthetic workflow for obtaining a dibrominated pyrazolopyridine is conceptualized below.
Caption: A conceptual workflow for the synthesis of this compound.
Disclaimer: This proposed synthetic route is speculative and would require significant experimental optimization. Researchers should consult relevant synthetic chemistry literature and exercise appropriate safety precautions.
The Pyrazolopyridine Core in Drug Discovery: A Hub for Kinase Inhibition
While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrazolopyridine derivatives has been extensively investigated as potent inhibitors of various protein kinases.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrazolopyridine scaffold has proven to be a privileged structure in the design of kinase inhibitors, with different substitution patterns conferring selectivity for various kinase targets.
Extensive research has demonstrated the potential of pyrazolopyridine derivatives to target a range of kinases, including:
-
TBK1 (TANK-binding kinase 1): Involved in innate immunity and inflammatory signaling.[2]
-
ALK (Anaplastic Lymphoma Kinase): A key driver in certain types of cancer.[3]
-
FGFR (Fibroblast Growth Factor Receptor): Implicated in cell proliferation and differentiation, and a target in cancer therapy.[4]
-
BRK/PTK6 (Breast Tumor Kinase/Protein Tyrosine Kinase 6): An oncogenic driver in several cancers.[5]
-
TRK (Tropomyosin Receptor Kinase): A family of neurotrophin receptors involved in neuronal survival and differentiation, and also implicated in cancer.[6]
-
CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle.[7]
The general mechanism by which many small molecule kinase inhibitors, including those based on the pyrazolopyridine scaffold, function is by competing with ATP for binding to the active site of the kinase. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascade.
Caption: Generalized mechanism of competitive ATP inhibition by pyrazolopyridine-based kinase inhibitors.
Experimental Applications and Future Directions
Given the established role of the pyrazolopyridine scaffold in kinase inhibition, this compound represents a valuable starting point for the design and synthesis of novel kinase inhibitor libraries. The bromine atoms can be readily displaced or transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for a systematic exploration of the chemical space around the pyrazolopyridine core to identify compounds with high potency and selectivity for specific kinase targets.
An experimental workflow for utilizing this compound in a drug discovery program could involve the following steps:
Caption: A typical drug discovery workflow starting from this compound.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Dibrominated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for working with dibrominated heterocyclic compounds. These compounds are pivotal intermediates in pharmaceutical and materials science research. Adherence to stringent safety measures is paramount to ensure personal safety and experimental integrity.
General Safety and Handling Guidelines
Dibrominated heterocyclic compounds, like many halogenated organics, require careful handling due to their potential toxicity and reactivity. The following guidelines provide a framework for safe laboratory practices.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling dibrominated heterocyclic compounds:
-
Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times to protect against splashes and fumes.
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling these compounds. It is crucial to consult glove manufacturers' compatibility charts for specific solvents and reagents being used. Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over clothing that covers the legs. Avoid synthetic fabrics that can melt and adhere to the skin in case of a fire.
-
Footwear: Closed-toe shoes are mandatory to protect against spills and broken glass.
Engineering Controls
-
Fume Hood: All manipulations of dibrominated heterocyclic compounds, especially volatile ones or those in powder form, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and dust.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of hazardous vapors.
Handling and Storage
Proper storage and handling are critical to maintain the stability of dibrominated heterocyclic compounds and prevent accidents.
-
Storage: Store these compounds in a cool, dry, and well-ventilated area, away from direct sunlight and heat. They should be kept in tightly sealed, clearly labeled containers. Segregate them from incompatible materials such as strong oxidizing agents, bases, and reactive metals.
-
Handling Solid Compounds: When handling powdered or crystalline dibrominated heterocycles, take precautions to avoid generating dust. Use a spatula for transfers and work in a fume hood.
-
Spill and Waste Disposal:
-
Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dibrominated heterocyclic compounds are classified as halogenated organic waste. They must be disposed of in designated, clearly labeled hazardous waste containers. Do not mix with non-halogenated organic waste, as this can complicate disposal and recycling processes.[1] Contaminated materials such as gloves and filter paper should also be disposed of as solid hazardous waste.[2]
-
Quantitative Data of Representative Dibrominated Heterocyclic Compounds
The following tables summarize key physical and chemical properties of several common dibrominated heterocyclic compounds to aid in experimental design and safety assessment.
Table 1: Physical Properties of Selected Dibrominated Heterocyclic Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2,5-Dibromothiophene | 3141-27-3 | C₄H₂Br₂S | 241.93 | -6 | 211 | 2.147 |
| 2,6-Dibromopyridine | 626-05-1 | C₅H₃Br₂N | 236.89 | 117-120 | 249 | ~2.1 |
| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 | 111-113 | 222-224 | - |
| 2,5-Dibromofuran | 32460-00-7 | C₄H₂Br₂O | 225.87 | 10 | 165 | 2.11 |
Table 2: Hazard Information for Selected Dibrominated Heterocyclic Compounds
| Compound Name | GHS Pictograms | Hazard Statements |
| 2,5-Dibromothiophene | GHS07 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 2,6-Dibromopyridine | GHS07 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 3,5-Dibromopyridine | GHS07 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| 4,5-Dibromo-1H-imidazole | - | Data not readily available. Handle with caution as with other halogenated heterocycles. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for both safety and success in research. The following are representative protocols for the synthesis and purification of dibrominated heterocyclic compounds.
Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
This protocol describes a two-step synthesis starting from 1,2-dimethyl-1H-imidazole.
Step 1: Dibromination
-
To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as DMF, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.
Step 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Flash Column Chromatography
This is a general protocol for the purification of a dibrominated heterocyclic compound.
-
Stationary Phase Selection: Silica gel is commonly used. For basic compounds like pyridine derivatives, neutral alumina or silica gel treated with a small amount of triethylamine (in the eluent) can be used to prevent tailing.
-
Mobile Phase Selection: Determine a suitable eluent system using TLC. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound is often optimal. Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Pack the column with a slurry of the stationary phase in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for solid samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Apply the mobile phase to the top of the column and maintain a constant flow using positive pressure (air or nitrogen). Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a dibrominated heterocyclic compound.
Inhibition of the NF-κB Signaling Pathway
Dibrominated heterocyclic compounds are of interest in drug development for their potential to modulate key signaling pathways involved in disease. For instance, some heterocyclic compounds are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Structure-Activity Relationship (SAR) Considerations
The position and number of bromine atoms on a heterocyclic ring can significantly influence its biological activity. This concept is a cornerstone of drug design.
References
Methodological & Application
Application Note: Suzuki Coupling Reactions with 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine for Drug Discovery
Introduction
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a core component in a variety of biologically active molecules, including kinase inhibitors and central nervous system agents. The targeted functionalization of this scaffold is crucial for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents. This application note details protocols for the selective and sequential Suzuki coupling reactions of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, a key intermediate for the synthesis of a library of disubstituted pyrazolopyridine derivatives.
Rationale for Application
This compound offers two reactive sites for palladium-catalyzed cross-coupling reactions. The differential electronic environment of the bromine atoms at the C3 and C5 positions allows for potential regioselective functionalization. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve either mono-arylation or a one-pot sequential diarylation, providing rapid access to a diverse range of compounds for structure-activity relationship (SAR) studies. This approach is highly valuable in the hit-to-lead and lead optimization phases of drug development.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Elaboration of the pyrazolo[3,4-c]pyridine core with various aryl and heteroaryl fragments.
-
Kinase Inhibitor Synthesis: The pyrazolopyridine scaffold is a common hinge-binding motif. Suzuki coupling allows for the introduction of substituents that can target specific pockets in the kinase active site.
-
Combinatorial Chemistry: Facile generation of compound libraries for high-throughput screening.
Reaction Scheme
A general scheme for the sequential Suzuki coupling of this compound is presented below. Based on analogous heterocyclic systems, the C3 position is often more reactive towards Suzuki coupling than the C5 position, allowing for a regioselective first coupling.
Application Notes and Protocols: 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile framework for the development of potent and selective modulators of various biological targets. Its structural resemblance to purine enables it to effectively interact with the ATP binding sites of kinases, making it a valuable starting point for the design of kinase inhibitors. The 3,5-dibromo-1H-pyrazolo[3,4-c]pyridine derivative is a particularly useful intermediate, offering two distinct and reactive handles for sequential, site-selective functionalization. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.
This document provides an overview of the applications of this compound as a medicinal chemistry scaffold, with a focus on its use in the development of GPR119 agonists and Pim-1 kinase inhibitors. Detailed experimental protocols for the synthesis and functionalization of this scaffold are also provided.
Applications in Drug Discovery
The strategic placement of bromine atoms at the C3 and C5 positions of the 1H-pyrazolo[3,4-c]pyridine core allows for differential reactivity in palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, facilitating the generation of diverse chemical libraries for screening and lead optimization.
GPR119 Agonists for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus. Its activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.
The 1H-pyrazolo[3,4-c]pyridine scaffold has been successfully employed in the design of potent GPR119 agonists.[1] The this compound intermediate is an ideal starting point for the synthesis of such compounds, allowing for the introduction of key pharmacophoric elements at both the C3 and C5 positions.
Quantitative Data: GPR119 Agonist Activity
The following table summarizes the in vitro activity of representative 1H-pyrazolo[3,4-c]pyridine-based GPR119 agonists.
| Compound ID | R1 (at C3) | R2 (at C5) | EC50 (nM)[1] |
| 1 | 4-Fluorophenyl | Piperidin-1-yl | 150 |
| 2 | 2,4-Difluorophenyl | 4-Hydroxypiperidin-1-yl | 25 |
| 3 | 4-Chlorophenyl | 3-Hydroxypiperidin-1-yl | 50 |
| 24 | 2-Fluoro-4-cyanophenyl | (R)-3-Fluoropiperidin-1-yl | 8.7 |
Pim-1 Kinase Inhibitors for Oncology
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is overexpressed in various hematological malignancies and solid tumors, making it an attractive target for anticancer drug development. The 1H-pyrazolo[3,4-c]pyridine scaffold has been utilized to develop highly potent and selective Pim-1 kinase inhibitors.
Quantitative Data: Pim-1 Kinase Inhibitory Activity
The following table highlights the potent inhibitory activity of a 3,5-disubstituted 1H-pyrazolo[3,4-c]pyridine derivative against Pim-1 kinase.
| Compound ID | R1 (at C3) | R2 (at C5) | IC50 (nM) |
| Cpd36 | Pyridin-3-yl | 6-((1S,3S)-3-aminocyclohexylamino)pyridin-2-yl | 0.035 |
Experimental Protocols
The following protocols describe the synthesis of the 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold (adaptable for the 3,5-dibromo analogue) and its subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.[2]
Step 1: Acetylation of 2-Amino-4-bromopyridine
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the acetylated product, which can be used in the next step without further purification.
Step 2: Huisgen Cyclization
-
Dissolve the acetylated product from Step 1 in dichloroethane (DCE).
-
Add sodium nitrite (NaNO2, 1.5 eq) and acetic anhydride (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(5-bromo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
Step 3: Deacetylation
-
Dissolve the product from Step 2 in methanol.
-
Add sodium methoxide (NaOMe, 1.5 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C3
This generalized protocol is for the arylation or heteroarylation of the C3 position of a bromo-substituted 1H-pyrazolo[3,4-c]pyridine.
-
To a microwave vial, add 3-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) or sodium carbonate (Na2CO3, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 20-60 minutes, or heat conventionally at 80-100 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C3-functionalized 1H-pyrazolo[3,4-c]pyridine.
Protocol 3: Buchwald-Hartwig Amination at C5
This generalized protocol is for the amination of the C5 position of a bromo-substituted 1H-pyrazolo[3,4-c]pyridine.[2]
-
To a Schlenk tube, add 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand such as XPhos (0.05 eq) or BINAP (0.05 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs2CO3, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C5-aminated 1H-pyrazolo[3,4-c]pyridine.
Visualizations
Synthetic Workflow
References
Synthesis of Novel Kinase Inhibitors from 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors starting from the versatile scaffold, 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. The pyrazolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine structure of ATP and bind to the hinge region of various kinases.[1] This guide outlines the strategic functionalization of the dibrominated starting material through key palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—to generate a library of diversely substituted kinase inhibitors.
Introduction to the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is one of the nine possible isomers of pyrazolopyridine, also known as azaindazole.[1] Its structural resemblance to adenine allows it to act as a hinge-binder in the ATP-binding pocket of kinases, making it an attractive starting point for the design of targeted kinase inhibitors. The strategic placement of bromine atoms at the C3 and C5 positions of the 1H-pyrazolo[3,4-c]pyridine ring system provides two reactive handles for the sequential and regioselective introduction of various substituents, enabling the exploration of the chemical space around the core scaffold to achieve desired potency and selectivity against specific kinase targets.
Synthetic Strategy and Workflow
The primary synthetic strategy involves a stepwise functionalization of the this compound core. This is typically achieved through sequential palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can be exploited, or a protecting group strategy can be employed to ensure regioselectivity. A general workflow is depicted below.
Caption: General workflow for the synthesis of kinase inhibitors.
Key Experimental Protocols
The following protocols are representative methods for the key synthetic transformations. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid (or ester) to one of the bromine positions of the pyrazolopyridine core.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of the remaining bromine position on the pyrazolopyridine scaffold.
Materials:
-
Mono-substituted bromo-1H-pyrazolo[3,4-c]pyridine intermediate
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the mono-substituted bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine (1.5 eq).
-
Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the final aminated product.
Quantitative Data on Related Pyrazolopyridine Kinase Inhibitors
While specific data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following tables present data for inhibitors based on the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold to illustrate the potential potency of this compound class.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| C03 | TRKA | 56 | [2] |
| C09 | TRKA | 57 | [2] |
| C10 | TRKA | 26 | [2] |
| 15y | TBK1 | 0.2 | [3] |
| BX795 | TBK1 | 7.1 | [3] |
| MRT67307 | TBK1 | 28.7 | [3] |
| Compound 9a | CDK2 | 1630 | [4] |
| Compound 14g | CDK2 | 460 | [4] |
| Compound 9a | CDK9 | 262 | [4] |
| Compound 14g | CDK9 | 801 | [4] |
Table 2: Proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Proliferation IC₅₀ (µM) | Reference |
| C03 | Km-12 (colorectal) | 0.304 | [2] |
| 15y | A172 (glioblastoma) | micromolar range | [3] |
| 15y | U87MG (glioblastoma) | micromolar range | [3] |
| 15y | A375 (melanoma) | micromolar range | [3] |
| Compound 9a | Hela (cervical) | 2.59 | [4] |
| Compound 14g | HCT-116 (colorectal) | 1.98 | [4] |
| Compound 14g | MCF7 (breast) | 4.66 | [4] |
Signaling Pathway Visualization
Many pyrazolopyridine-based inhibitors target receptor tyrosine kinases (RTKs) such as the Tropomyosin Receptor Kinase (TRK) family. The signaling pathway downstream of TRK activation is a critical driver in many cancers.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 | MDPI [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. This versatile scaffold is of significant interest in medicinal chemistry and drug discovery, and its selective functionalization via cross-coupling methodologies allows for the generation of diverse compound libraries for biological screening. The protocols provided are based on established methods for the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold and are expected to be readily adaptable.[1][2]
Introduction to Pyrazolo[3,4-c]pyridines
The pyrazolo[3,4-c]pyridine core is a key heterocyclic motif found in a variety of biologically active molecules. Its structural similarity to purine bases makes it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. The ability to selectively introduce substituents at various positions of the pyrazolo[3,4-c]pyridine ring system through palladium-catalyzed cross-coupling reactions is a powerful tool for structure-activity relationship (SAR) studies and the development of novel drug candidates.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the 3,5-Dibromo-1H-pyrazolo[3,a]pyridine scaffold, key transformations include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.
Experimental Protocols
The following protocols are adapted from methodologies reported for the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines and are expected to be applicable to the 3,5-dibromo analogue.[1][2] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the coupling of a boronic acid or ester with the brominated pyrazolo[3,4-c]pyridine.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 - 2.0 equiv)
-
Pd(dppf)Cl₂ (0.05 - 0.1 equiv)
-
Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)
-
1,4-Dioxane and water (4:1 to 10:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a reaction vessel, add this compound, the boronic acid or ester, Pd(dppf)Cl₂, and the base.
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine Analogues):
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 78 |
Note: Data is illustrative and based on reactions with a similar scaffold. Yields may vary for this compound.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of an amine with the brominated pyrazolo[3,4-c]pyridine.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 - 0.05 equiv)
-
XPhos or other suitable phosphine ligand (0.04 - 0.1 equiv)
-
NaOtBu or K₃PO₄ (1.5 - 2.5 equiv)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary (Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine Analogues): [1]
| Entry | Amine | Precatalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 90 | 10 | 91 |
Note: Data is illustrative and based on reactions with a similar scaffold. Yields may vary for this compound.
Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
This protocol describes the coupling of a terminal alkyne with the brominated pyrazolo[3,4-c]pyridine.
Diagram of the Sonogashira Coupling Workflow:
Caption: General workflow for the Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)
-
CuI (0.04 - 0.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)
-
THF or DMF
-
Nitrogen or Argon source
Procedure:
-
To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine, then dry and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Sonogashira Coupling of Bromopyridine Analogues):
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | DIPEA | DMF | 60 | 4 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 50 | 8 | 88 |
Note: Data is illustrative and based on reactions with similar bromopyridine scaffolds. Yields may vary for this compound.
Applications in Drug Discovery
The selective functionalization of the this compound core allows for the exploration of chemical space around a privileged scaffold. By introducing a variety of substituents at the C3 and C5 positions, researchers can fine-tune the steric and electronic properties of the molecule to optimize interactions with biological targets. This approach is invaluable in hit-to-lead and lead optimization campaigns in drug discovery. The resulting libraries of disubstituted pyrazolo[3,4-c]pyridines can be screened against a wide range of targets, including kinases, G-protein coupled receptors, and enzymes, to identify novel therapeutic candidates.[3]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and biological evaluation of 3, 5-disubsituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors against microtubule and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural analogy to purines. The presence of two bromine atoms at positions C-3 and C-5, along with a reactive N-H group on the pyrazole ring, offers multiple vectors for chemical diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document outlines step-by-step protocols for key functionalization reactions, including N-H functionalization (alkylation and arylation) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) at the C-3 and C-5 positions.
Strategic Functionalization Pathways
The functionalization of this compound can be strategically planned to allow for the selective introduction of various substituents. The N-H position of the pyrazole ring can be alkylated or arylated. The bromine atoms at C-3 and C-5 are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups. Due to the different electronic environments of the C-3 and C-5 positions, regioselective functionalization can often be achieved by carefully selecting the reaction conditions.
Caption: General strategies for the functionalization of this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
N-H Functionalization of this compound
N-alkylation of the pyrazole ring can lead to a mixture of N-1 and N-2 regioisomers, which can often be separated by chromatography. The ratio of these isomers is dependent on the reaction conditions and the nature of the electrophile.
1.1. N-Alkylation Protocol
This protocol describes a general procedure for the N-alkylation of this compound.
-
Reaction Workflow:
Caption: Workflow for the N-alkylation of this compound.
-
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a suitable base (e.g., sodium hydride (1.2 eq.) or cesium carbonate (2.0 eq.)) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
-
Table 1: Representative Data for N-Alkylation of this compound
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | N-1 Isomer Yield (%) | N-2 Isomer Yield (%) |
| 1 | Methyl iodide | NaH | DMF | 2 | 45 | 35 |
| 2 | Benzyl bromide | Cs₂CO₃ | DMF | 12 | 50 | 25 |
| 3 | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 16 | 40 | 30 |
Yields are estimated based on similar reactions and may vary.
C-Br Functionalization via Palladium-Catalyzed Cross-Coupling
The bromine atoms at positions C-3 and C-5 serve as excellent handles for introducing molecular diversity through various cross-coupling reactions. Regioselectivity can be a challenge, but in some cases, sequential or one-pot functionalization can be achieved by leveraging the different reactivity of the two positions.
2.1. Suzuki-Miyaura Coupling Protocol
This protocol allows for the formation of C-C bonds by coupling the dibromopyrazolopyridine with boronic acids or their esters.
-
Reaction Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
-
Step-by-Step Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 to 2.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.)), and a base (e.g., Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.)).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash column chromatography.
-
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 3,5-Diphenyl-1H-pyrazolo[3,4-c]pyridine | 75 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 85 | 16 | 3,5-Bis(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine | 80 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 3,5-Di(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | 65 |
Yields are for the disubstituted product and are estimated based on similar reactions.
2.2. Sonogashira Coupling Protocol
This reaction is used to introduce alkyne moieties, forming C(sp²)-C(sp) bonds.
-
Reaction Workflow:
Caption: Workflow for the Sonogashira coupling of this compound.
-
Step-by-Step Procedure:
-
To a degassed solution of this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.05 eq.)), a copper co-catalyst (e.g., CuI (0.1 eq.)), and a ligand if necessary (e.g., PPh₃ (0.1 eq.)).
-
Add the terminal alkyne (2.2 eq. for disubstitution) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Table 3: Representative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 12 | 3,5-Bis(phenylethynyl)-1H-pyrazolo[3,4-c]pyridine | 70 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 50 | 8 | 3,5-Bis((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-c]pyridine | 85 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Et₃N | Dioxane | 60 | 16 | 3,5-Bis(hex-1-yn-1-yl)-1H-pyrazolo[3,4-c]pyridine | 68 |
Yields are for the disubstituted product and are estimated based on similar reactions.
2.3. Buchwald-Hartwig Amination Protocol
This protocol enables the formation of C-N bonds, providing access to amino-substituted pyrazolopyridines.
-
Reaction Workflow:
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
-
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine the this compound (1.0 eq.), the amine (2.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ (0.02 eq.)), a suitable phosphine ligand (e.g., Xantphos (0.08 eq.) or RuPhos (0.08 eq.)), and a strong base (e.g., NaOt-Bu (2.5 eq.) or Cs₂CO₃ (2.5 eq.)).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Table 4: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Pre-catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 18 | 3,5-Di(morpholin-4-yl)-1H-pyrazolo[3,4-c]pyridine | 78 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 24 | N³,N⁵-Diphenyl-1H-pyrazolo[3,4-c]pyridine-3,5-diamine | 72 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 100 | 20 | N³,N⁵-Dibenzyl-1H-pyrazolo[3,4-c]pyridine-3,5-diamine | 65 |
Yields are for the disubstituted product and are estimated based on similar reactions.
Disclaimer
The protocols and data presented in these application notes are intended for guidance and are based on established chemical literature for similar compounds. The reaction conditions may require optimization for specific substrates and scales. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Regioselective Functionalization of the Pyrazolo[3,4-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a focal point for the development of novel therapeutics targeting a range of biological targets, including kinases and other enzymes implicated in cancer, inflammatory diseases, and viral infections.[1] The ability to precisely and selectively functionalize different positions of the pyrazolo[3,4-c]pyridine core is paramount for generating diverse compound libraries for structure-activity relationship (SAR) studies and optimizing lead candidates.
These application notes provide detailed protocols for the regioselective functionalization of the pyrazolo[3,4-c]pyridine core at various positions, enabling researchers to synthesize a wide array of derivatives for further investigation. The methodologies described herein are based on robust and recently developed synthetic strategies.
Core Synthesis and Vectorial Functionalization Strategy
The strategic functionalization of the pyrazolo[3,4-c]pyridine core allows for the exploration of chemical space around the scaffold in a controlled manner. This "vectorial functionalization" approach is crucial in fragment-based drug discovery (FBDD), where initial fragment hits are elaborated to enhance potency and selectivity.[2][3][4][5] The primary positions for functionalization on the 1H-pyrazolo[3,4-c]pyridine core are N-1, N-2, C-3, C-5, and C-7.
A general workflow for accessing and functionalizing the pyrazolo[3,4-c]pyridine scaffold is outlined below. The initial synthesis of a halogenated pyrazolo[3,4-c]pyridine provides a versatile intermediate for subsequent cross-coupling and amination reactions at the C-5 position, while other positions can be selectively addressed through various strategies.[1][2][4]
Caption: Vectorial functionalization of the pyrazolo[3,4-c]pyridine core.
Data Presentation: Summary of Reaction Yields
The following tables summarize the yields for various regioselective functionalization reactions on the pyrazolo[3,4-c]pyridine core.
Table 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines [1][4]
| Entry | Precursor | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-amino-6-chloronicotinonitrile | a) NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h; b) MeOH, NaOMe, rt, 1 h | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Excellent |
| 2 | 2-amino-6-bromonicotinonitrile | a) NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h; b) MeOH, NaOMe, rt, 1 h | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Excellent |
Table 2: N-1 and N-2 Functionalization [2][4]
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |
| 1 | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | MsCl, Et₃N, DCM, 0 °C to rt | N-1 Mesylated Product | 92 |
| 2 | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Me₃O·BF₄, DCE, 50 °C | N-1 Methylated Product | - |
| 3 | N-1 SEM-protected intermediate | NaH, MeI, DMF, 0 °C to rt | N-2 Methylated Product | - |
Table 3: C-3 Functionalization via Borylation and Suzuki-Miyaura Coupling [2][4]
| Entry | Substrate | Coupling Partner | Reagents and Conditions | Product | Yield (%) |
| 1 | N-protected pyrazolo[3,4-c]pyridine | 4-Fluorophenylboronic acid | 1) [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C, MW; 2) Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C, MW | C-3 Arylated Product | - |
| 2 | N-protected pyrazolo[3,4-c]pyridine | 3-Thienylboronic acid | 1) [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C, MW; 2) Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C, MW | C-3 Arylated Product | - |
Table 4: C-5 Functionalization via Buchwald-Hartwig Amination [2][4]
| Entry | Substrate | Amine | Reagents and Conditions | Product | Yield (%) |
| 1 | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °C | C-5 Aminated Product | - |
| 2 | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °C | C-5 Aminated Product | - |
Table 5: C-7 Functionalization via Metalation and Negishi Cross-Coupling [2][5]
| Entry | Substrate | Electrophile/Coupling Partner | Reagents and Conditions | Product | Yield (%) |
| 1 | N-protected pyrazolo[3,4-c]pyridine | Benzaldehyde | 1) TMPMgCl·LiCl, THF, -40 °C; 2) PhCHO, THF, 25 °C | C-7 Hydroxybenzylated Product | 66 |
| 2 | N-protected pyrazolo[3,4-c]pyridine | Diphenyl disulfide | 1) TMPMgCl·LiCl, THF, -40 °C; 2) PhSSPh, THF, 25 °C | C-7 Phenylthiolated Product | 48 |
| 3 | N-protected pyrazolo[3,4-c]pyridine | Iodobenzene | 1) TMPMgCl·LiCl, THF, -40 °C; 2) ZnCl₂ then I-Ph, Pd(PPh₃)₄, THF, 25 °C | C-7 Phenylated Product | 83 |
| 4 | N-protected pyrazolo[3,4-c]pyridine | 4-Iodoanisole | 1) TMPMgCl·LiCl, THF, -40 °C; 2) ZnCl₂ then I-An, Pd(PPh₃)₄, THF, 25 °C | C-7 Anisylated Product | 71 |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol describes the synthesis of the core heterocyclic scaffold, which serves as a key intermediate for further functionalization.
Caption: Workflow for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.
Materials:
-
2-amino-6-chloronicotinonitrile
-
Sodium nitrite (NaNO₂)
-
Acetic anhydride (Ac₂O)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
Procedure:
-
To a solution of 2-amino-6-chloronicotinonitrile in DCE, add acetic anhydride.
-
Add sodium nitrite portion-wise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in methanol and add sodium methoxide.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Protocol 2: C-5 Functionalization via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of the 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Caption: Workflow for C-5 Buchwald-Hartwig amination.
Materials:
-
5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
Desired amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add 5-chloro-1H-pyrazolo[3,4-c]pyridine, the desired amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C-5 aminated product.
Protocol 3: C-7 Functionalization via Metalation and Electrophilic Quench
This protocol describes the regioselective deprotonation at C-7 followed by reaction with an electrophile.
Caption: Workflow for C-7 metalation and electrophilic quench.
Materials:
-
N-protected pyrazolo[3,4-c]pyridine
-
2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, diphenyl disulfide)
Procedure:
-
Dissolve the N-protected pyrazolo[3,4-c]pyridine in anhydrous THF in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -40 °C.
-
Add a solution of TMPMgCl·LiCl in THF dropwise.
-
Stir the mixture at -40 °C for the specified time to ensure complete metalation.
-
Add the desired electrophile to the reaction mixture.
-
Allow the reaction to warm to room temperature (25 °C) and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the C-7 functionalized product.
Biological Significance and Signaling Pathways
Derivatives of the pyrazolo[3,4-c]pyridine scaffold have shown a broad spectrum of pharmacological activities. While specific signaling pathway diagrams are highly dependent on the particular derivative and its biological target, a general representation of their potential involvement in kinase inhibition pathways is depicted below. For example, many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling cascades that are often implicated in cell proliferation and survival.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery
A Note on the Specific Isomer: While extensive research exists on the broader pyrazolopyridine scaffold in drug discovery, specific data on the application of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine in fragment-based drug discovery (FBDD) is limited in publicly available literature. However, the closely related isomers, such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine, are well-established and highly valuable scaffolds in this field, particularly as kinase inhibitors.[1] The principles, protocols, and applications outlined in this document are based on these well-studied analogues and are directly applicable to the investigation of this compound as a novel fragment.
The pyrazolopyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an excellent starting point for the development of kinase inhibitors.[1] The bromine atoms on the this compound fragment serve as valuable vectors for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold to improve potency and selectivity.
Quantitative Data from Representative Pyrazolopyridine-Based Inhibitors
The following tables summarize the inhibitory activities of various pyrazolopyridine derivatives against different kinase targets. This data illustrates the potential of this scaffold class in achieving high potency.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Fibroblast Growth Factor Receptor (FGFR) Kinases
| Compound | Target Kinase | IC50 (nM) | Cellular Potency (IC50, µM) |
| 4a | FGFR1 | 4.2 | > 1 |
| 7i | FGFR1 | 42.4 | > 1 |
| 11a | FGFR1 | 10.1 | 0.25 |
| 7n | FGFR1 | 1.8 | 0.03 |
Data extracted from studies on novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Breast Tumor Kinase (BRK/PTK6)
| Compound | Target Kinase | IC50 (nM) |
| 38 | BRK | 153 |
| 51 | BRK | 3.37 |
Data from the discovery of 1H-pyrazolo[3,4-d]pyrimidine derivatives as selective BRK inhibitors.[2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in a fragment-based drug discovery campaign utilizing a pyrazolopyridine fragment such as this compound.
Protocol 1: Fragment Library Screening using 1D ¹⁹F NMR Spectroscopy
This protocol is suitable for the initial screening of fluorine-containing fragment libraries, or for libraries where fragments can be fluorinated. Given the dibrominated nature of the target compound, this section will describe a general NMR screening protocol, which can be adapted for proton NMR if fluorination is not desired.
Objective: To identify fragments that bind to the target protein by observing changes in their NMR signals upon addition of the protein.
Materials:
-
Target protein (e.g., a specific kinase) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Fragment library containing this compound
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at a concentration of 10-50 µM.
-
Prepare stock solutions of the fragment library compounds (individually or in cocktails) at a concentration of 10-20 mM in a deuterated solvent (e.g., DMSO-d6).
-
Prepare the final NMR samples by mixing the protein solution with the fragment stock solution to achieve final concentrations of approximately 5-25 µM for the protein and 100-500 µM for each fragment. Include a control sample with only the fragments.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹⁹F or ¹H NMR spectra for both the control and the protein-containing samples.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
Protocol 2: Hit Validation and Elaboration using X-ray Crystallography
Objective: To determine the binding mode of the hit fragment (this compound) to the target protein, providing structural information for hit-to-lead optimization.
Materials:
-
Crystals of the target protein
-
Hit fragment compound (this compound)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Crystal Soaking:
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during data collection.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
-
X-ray Data Collection:
-
Mount the frozen crystal on the X-ray diffractometer.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain an electron density map.[6]
-
Fit the protein model into the electron density.
-
Identify the electron density corresponding to the bound fragment and model the fragment into this density.
-
Refine the structure of the protein-fragment complex.
-
Analyze the binding interactions between the fragment and the protein to guide the design of more potent analogues.
-
Protocol 3: Biochemical Assay for Kinase Inhibition (e.g., ADP-Glo™ Assay)
Objective: To quantify the inhibitory potency (IC50) of the pyrazolopyridine-based compounds against the target kinase.
Materials:
-
Target kinase
-
Substrate for the kinase
-
ATP
-
Synthesized pyrazolopyridine compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the pyrazolopyridine inhibitor compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add the Kinase Detection Reagent to convert the ADP to a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the application of pyrazolopyridine fragments in drug discovery.
Caption: A generalized workflow for fragment-based drug discovery (FBDD).
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolopyridine-based inhibitor.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-based drug discovery using NMR spectroscopy. | Fesik Lab | Vanderbilt University [lab.vanderbilt.edu]
- 4. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 5. youtube.com [youtube.com]
- 6. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 3,5-Disubstituted Pyrazolo[3,4-c]pyridine Libraries for Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the native purine core of ATP. This has made it a focal point for the development of various kinase inhibitors. This application note provides a detailed protocol for the synthesis of a diverse library of 3,5-disubstituted pyrazolo[3,4-c]pyridines. The synthetic strategy employs a robust and versatile approach, beginning with the construction of a key 3-iodo-5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate. Subsequent diversification is achieved through high-throughput Suzuki-Miyaura cross-coupling at the C-3 position and Buchwald-Hartwig amination at the C-5 position. This methodology allows for the rapid generation of a library of analogues with a wide range of chemical functionalities, suitable for screening against kinase targets. Detailed experimental procedures, data presentation formats, and a representative biological screening workflow are provided to guide researchers in the discovery of novel kinase inhibitors.
Introduction
The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The pyrazolo[3,4-c]pyridine core has garnered significant attention due to its structural analogy to purine, enabling it to function as an effective hinge-binding motif in the ATP-binding pocket of many kinases.[1] The development of synthetic routes that allow for the systematic exploration of the chemical space around this scaffold is crucial for identifying novel drug candidates.[1][2]
This application note details a synthetic strategy for the generation of 3,5-disubstituted pyrazolo[3,4-c]pyridine libraries. The approach focuses on late-stage functionalization, a key strategy in modern medicinal chemistry that allows for the rapid synthesis of a multitude of analogues from a common intermediate.[2][3] By employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, this protocol facilitates the introduction of diverse substituents at the C-3 and C-5 positions, respectively, which are critical for modulating potency and selectivity against various kinase targets.
Synthetic Strategy
The overall workflow for the synthesis of the 3,5-disubstituted pyrazolo[3,4-c]pyridine library is depicted below. The strategy commences with the synthesis of a key intermediate, 5-chloro-1H-pyrazolo[3,4-c]pyridine, which is then iodinated to yield the di-functionalized scaffold. This scaffold serves as the foundation for subsequent parallel diversification reactions.
Caption: Synthetic workflow for the 3,5-disubstituted pyrazolo[3,4-c]pyridine library.
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the synthesis of similar 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds.[1]
-
Step 1: Acetylation and Nitrosation. To a solution of 3-amino-4-picoline (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (1.2 eq) and stir at room temperature for 1 hour. Cool the reaction mixture to 0 °C and add sodium nitrite (1.5 eq) portion-wise. Stir the reaction at room temperature and then heat to 90 °C for 20 hours.
-
Step 2: Cyclization and Deacetylation. After cooling to room temperature, add sodium methoxide in methanol (2.0 eq) and stir for 1 hour.
-
Step 3: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Protocol 2: Synthesis of 3-iodo-5-chloro-1H-pyrazolo[3,4-c]pyridine (Key Intermediate)
-
Step 1: Iodination. To a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).
-
Step 2: Reaction. Stir the mixture at 60 °C for 12 hours.
-
Step 3: Work-up and Purification. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate solution, brine, dried over sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the 3-iodo-5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate.
Protocol 3: Parallel Synthesis of 3-Aryl/Heteroaryl-5-amino-Substituted Libraries
This protocol is designed for a 96-well plate format for high-throughput synthesis.
A. C-3 Diversification via Suzuki-Miyaura Coupling:
-
Reaction Setup. In each well of a 96-well plate, add the 3-iodo-5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate (1.0 eq), the corresponding boronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition. Add a 3:1 mixture of dioxane and water to each well.
-
Reaction. Seal the plate and heat at 100 °C for 4 hours under an inert atmosphere.
-
Work-up. After cooling, the reaction mixtures can be filtered and the solvent evaporated. The resulting crude products in each well are carried forward to the next step.
B. C-5 Diversification via Buchwald-Hartwig Amination:
-
Reagent Preparation. To each well containing the crude 3-substituted-5-chloro-1H-pyrazolo[3,4-c]pyridine from the previous step, add the corresponding amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.5 eq).
-
Solvent Addition. Add anhydrous toluene to each well.
-
Reaction. Seal the plate and heat at 110 °C for 12 hours under an inert atmosphere.
-
Purification. After cooling, the contents of each well are diluted with a suitable solvent (e.g., DMSO) and purified by mass-directed preparative HPLC to yield the final library of 3,5-disubstituted pyrazolo[3,4-c]pyridines.
Results and Data Presentation
The synthesized library of compounds should be characterized by LC-MS and ¹H NMR to confirm identity and purity. The biological activity of the library can be assessed in a relevant assay, such as a kinase inhibition assay. The quantitative data should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Biological Data for a 3,5-Disubstituted Pyrazolo[3,4-c]pyridine Library against a Target Kinase (e.g., Kinase X)
| Compound ID | R³-Group (C-3) | R⁵-Group (C-5) | % Inhibition @ 1 µM | IC₅₀ (nM) |
| LIB-001 | Phenyl | Morpholinyl | 85 | 150 |
| LIB-002 | 4-Fluorophenyl | Morpholinyl | 92 | 80 |
| LIB-003 | 3-Pyridyl | Morpholinyl | 78 | 220 |
| LIB-004 | Phenyl | Piperidinyl | 75 | 300 |
| LIB-005 | Phenyl | N-Methylpiperazinyl | 95 | 50 |
| LIB-006 | 4-Fluorophenyl | N-Methylpiperazinyl | 98 | 25 |
Hypothetical Biological Application: Targeting Kinase Signaling Pathways
Compounds from the synthesized library can be screened for their ability to inhibit specific kinases involved in disease-relevant signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[3,4-c]pyridine.
A primary screen could identify compounds that inhibit a key kinase in this pathway, for example, a RAF kinase. Hits from this screen would then be subjected to further analysis, including IC₅₀ determination and selectivity profiling against a panel of other kinases, to identify lead compounds for further development.
Conclusion
This application note provides a comprehensive and adaptable methodology for the synthesis of 3,5-disubstituted pyrazolo[3,4-c]pyridine libraries. The use of robust, late-stage functionalization reactions allows for the efficient generation of diverse sets of molecules. This strategy, coupled with high-throughput screening, is a powerful approach for the discovery of novel and selective kinase inhibitors for therapeutic development.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation and N-Arylation of the Pyrazolo[3,4-c]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of the pyrazolo[3,4-c]pyridine scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its structural analogy to purines, making it a valuable template for the development of novel therapeutics.[1] The methodologies outlined herein cover regioselective functionalization at the N-1 and N-2 positions of the pyrazole moiety, a critical aspect in modulating the biological activity and pharmacokinetic properties of derivative compounds.
N-Alkylation of the Pyrazolo[3,4-c]pyridine Ring
N-alkylation of the pyrazolo[3,4-c]pyridine core is a fundamental strategy in hit-to-lead optimization. The regioselectivity of this reaction is a key consideration, as the position of the alkyl group can significantly impact the compound's biological profile. The reaction typically yields a mixture of N-1 and N-2 isomers, which can be separated by chromatographic techniques.[1]
General Reaction Scheme for N-Alkylation
The N-alkylation of a pyrazolo[3,4-c]pyridine proceeds via deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on an alkylating agent. The ratio of the resulting N-1 and N-2 isomers is influenced by factors such as the nature of the base, solvent, and the steric and electronic properties of the substituents on the pyrazolo[3,4-c]pyridine ring.
Caption: General reaction pathway for the N-alkylation of the pyrazolo[3,4-c]pyridine ring.
Quantitative Data for N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines
The following table summarizes the reaction conditions and yields for the N-alkylation of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine with various alkylating agents.[1]
| Entry | Starting Material (X=) | Alkylating Agent | Base | Solvent | Conditions | Product (N-1 Isomer) | Yield (N-1) | Product (N-2 Isomer) | Yield (N-2) |
| 1 | Cl | Iodomethane | NaH | THF | 0 °C to rt, 2h | 5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | 45% | 5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine | 30% |
| 2 | Cl | Benzyl bromide | K₂CO₃ | DMF | rt, 12h | 1-benzyl-5-chloro-1H-pyrazolo[3,4-c]pyridine | 55% | 2-benzyl-5-chloro-2H-pyrazolo[3,4-c]pyridine | 25% |
| 3 | Br | Ethyl iodide | Cs₂CO₃ | Acetonitrile | 60 °C, 6h | 5-bromo-1-ethyl-1H-pyrazolo[3,4-c]pyridine | 50% | 5-bromo-2-ethyl-2H-pyrazolo[3,4-c]pyridine | 35% |
| 4 | Br | Isopropyl bromide | KOtBu | THF | rt, 24h | 5-bromo-1-isopropyl-1H-pyrazolo[3,4-c]pyridine | 30% | 5-bromo-2-isopropyl-2H-pyrazolo[3,4-c]pyridine | 40% |
Experimental Protocol for N-Alkylation
This protocol provides a general procedure for the N-alkylation of a 5-halo-1H-pyrazolo[3,4-c]pyridine.
Caption: Step-by-step workflow for a typical N-alkylation experiment.
Materials:
-
5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃, KOtBu) (1.1-1.5 eq)
-
Alkylating agent (e.g., alkyl halide) (1.1-1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 5-halo-1H-pyrazolo[3,4-c]pyridine.
-
Add the anhydrous solvent to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the base portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkylating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
N-Arylation of the Pyrazolo[3,4-c]pyridine Ring
N-arylation introduces an aryl group onto the pyrazole nitrogen, a common strategy for expanding the structural diversity and exploring the structure-activity relationship (SAR) of pyrazolo[3,4-c]pyridine derivatives. Several catalytic methods are effective for this transformation, including Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.
General Reaction Scheme for N-Arylation
The N-arylation of pyrazolo[3,4-c]pyridine generally involves a transition metal-catalyzed cross-coupling reaction between the pyrazolo[3,4-c]pyridine and an aryl partner, such as an aryl halide or arylboronic acid.
Caption: General reaction pathway for the N-arylation of the pyrazolo[3,4-c]pyridine ring.
Experimental Protocols for N-Arylation
The following are generalized protocols for common N-arylation reactions, which can be adapted and optimized for the pyrazolo[3,4-c]pyridine scaffold.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This method is highly versatile for the coupling of amines and aryl halides.[2][3]
Materials:
-
5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add the 5-halo-1H-pyrazolo[3,4-c]pyridine and the aryl halide.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
The Ullmann condensation is a classical method for C-N bond formation using a copper catalyst.[4]
Materials:
-
5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Aryl iodide or bromide (1.0-1.2 eq)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) (10-20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
To a reaction vessel, add CuI, the ligand, and the base.
-
Add the 5-halo-1H-pyrazolo[3,4-c]pyridine and the aryl halide.
-
Add the anhydrous solvent.
-
Heat the mixture to 110-140 °C under an inert atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling provides a complementary method using arylboronic acids.
Materials:
-
5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)
-
Arylboronic acid (1.5-2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 eq)
-
Base (e.g., pyridine, triethylamine) (2.0 eq)
-
Anhydrous dichloromethane (DCM) or methanol
Procedure:
-
To a flask, add the 5-halo-1H-pyrazolo[3,4-c]pyridine, arylboronic acid, and Cu(OAc)₂.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the N-arylated pyrazolo[3,4-c]pyridine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction yield for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting and FAQs
This section provides solutions to common problems encountered during the Suzuki coupling of this compound.
Q1: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?
A1: Low conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to the electronic nature of the heterocyclic core and catalyst deactivation.
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the pyrazolo[3,4-c]pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for this substrate.
-
Poor Quality of Reagents: Degradation of the boronic acid or impurities in the solvent or other reagents can hinder the reaction.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For electron-deficient substrates like dihalopyridines, consider using electron-rich and bulky phosphine ligands. Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) have proven effective in similar systems. A common catalyst precursor is Pd(OAc)₂.
-
Choice of Base and Solvent: A moderately strong base is often required. Cesium carbonate (Cs₂CO₃) in a solvent mixture like 1,4-dioxane and water is a good starting point. The aqueous component is crucial for the activation of the boronic acid.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. A temperature of around 100°C is often effective for the second coupling step on similar di-halogenated pyrazolopyridines.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[1][2]
-
Reagent Quality: Use freshly opened or purified solvents and high-purity reagents. Check the quality of your boronic acid, as they can degrade upon storage.
Q2: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A2: Achieving selective mono- or di-arylation is a common challenge with di-halogenated substrates. The two bromine atoms on the this compound ring will have different reactivities, which can be exploited to control the selectivity.
Strategies for Selective Coupling:
-
Stoichiometry of Boronic Acid: To favor mono-arylation, use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid. For di-arylation, a larger excess of the boronic acid will be required for the second coupling step.
-
Reaction Temperature: The reactivity of the two bromine positions is temperature-dependent. A lower temperature (e.g., 60°C) may favor mono-substitution at the more reactive position. A higher temperature (e.g., 100°C) is generally required for the second substitution.
-
Sequential One-Pot Reaction: A sequential, one-pot approach can be highly effective for synthesizing di-aryl products with different aryl groups.[3][4][5] This involves performing the first coupling at a lower temperature, followed by the addition of the second boronic acid and increasing the temperature.
Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A3: Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.
Minimizing Side Reactions:
-
Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere. The choice of a suitable ligand can also suppress homocoupling.
-
Dehalogenation: This side reaction can be promoted by certain bases and high temperatures. If dehalogenation is a significant issue, you might consider screening different bases (e.g., K₃PO₄, K₂CO₃) or lowering the reaction temperature if possible. The purity of the starting materials and solvents is also critical.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for a sequential Suzuki-Miyaura coupling on a closely related substrate, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, which can serve as a starting point for optimizing the reaction of this compound.
| Parameter | First Arylation (at C3-Iodo) | Second Arylation (at C6-Chloro) |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (15 mol%) |
| Ligand | dppf (5 mol%) | dppf (15 mol%) |
| Base | Cs₂CO₃ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (3:1) | 1,4-Dioxane / H₂O (3:1) |
| Temperature | 60 °C | 100 °C |
| Time | 1 hour | 2-4 hours |
| Yield | High (e.g., 93% for phenyl) | Moderate to Good (43-72%) |
Data adapted from a study on a similar pyrazolopyridine scaffold.[3][4][5]
Experimental Protocol: Sequential Suzuki-Miyaura Coupling
This protocol is a general guideline for a sequential, one-pot Suzuki-Miyaura coupling to synthesize a 3,5-diaryl-1H-pyrazolo[3,4-c]pyridine.
Materials:
-
This compound
-
Arylboronic acid 1 (1.1 equivalents)
-
Arylboronic acid 2 (1.2 equivalents)
-
Pd(OAc)₂
-
dppf
-
Cs₂CO₃ (2.0 equivalents for each step)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
First Coupling:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), arylboronic acid 1 (1.1 equiv.), Pd(OAc)₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Add degassed 1,4-dioxane and water (3:1 ratio).
-
Stir the reaction mixture at 60°C and monitor the reaction progress by TLC or LC-MS.
-
-
Second Coupling:
-
Once the first coupling is complete (typically after 1 hour), add arylboronic acid 2 (1.2 equiv.), additional Pd(OAc)₂ (15 mol%), dppf (15 mol%), and Cs₂CO₃ (2.0 equiv.) to the reaction mixture.
-
Increase the reaction temperature to 100°C.
-
Continue stirring and monitor the formation of the di-substituted product (typically 2-4 hours).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Functionalized Pyrazolopyridines via Cross-Coupling Reactions
Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges in the synthesis of pyrazolopyridine derivatives, with a specific focus on preventing debromination side reactions during palladium-catalyzed cross-coupling.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your pyrazolopyridine synthesis experiments.
Issue 1: Significant Debromination of the Pyrazolopyridine Starting Material
Symptoms:
-
Presence of a significant amount of the corresponding H-pyrazolopyridine (dehalogenated product) in the crude reaction mixture, as observed by LC-MS or ¹H NMR.
-
Reduced yield of the desired coupled product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Base Selection | Strong bases, particularly alkoxides like NaOtBu, can promote the formation of palladium hydride (Pd-H) species, which are key intermediates in the debromination pathway. Recommendation: Switch to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases are less prone to generating Pd-H species.[1] |
| Suboptimal Ligand Choice | The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Less bulky or electron-poor ligands may not effectively promote the desired reductive elimination step, leading to an increased likelihood of side reactions. Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective in minimizing debromination by accelerating the rate of the desired C-N or C-C bond formation.[2] |
| Unfavorable Solvent Effects | Protic solvents (e.g., alcohols) or residual water in aprotic solvents can act as a source of hydride for the formation of Pd-H species. Recommendation: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure all solvents are rigorously dried and degassed before use. |
| High Reaction Temperature or Prolonged Reaction Time | Elevated temperatures and long reaction times can lead to catalyst decomposition and an increase in side reactions, including debromination. Recommendation: Monitor the reaction progress closely by TLC or LC-MS. Aim for the lowest effective temperature that provides a reasonable reaction rate. Once the starting material is consumed, work up the reaction promptly. |
| Poor Quality of Reagents | Impurities in starting materials, reagents, or solvents can contribute to catalyst deactivation and unwanted side reactions. Recommendation: Use high-purity, anhydrous reagents and solvents. Ensure the pyrazolopyridine starting material is free of impurities that could interfere with the catalytic cycle. |
Troubleshooting Workflow for Debromination
If you are observing significant debromination, follow this systematic workflow to diagnose and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: The primary cause of debromination (hydrodebromination) is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can arise from various sources, including the base, solvent (especially protic ones), or impurities. Once formed, the Pd-H species can react with the bromopyrazolopyridine in a competing catalytic cycle, replacing the bromine atom with a hydrogen atom.
Q2: Which type of cross-coupling reaction is more prone to debromination when working with bromopyrazolopyridines: Suzuki-Miyaura or Buchwald-Hartwig?
A2: Both reactions can be susceptible to debromination. However, Buchwald-Hartwig aminations often employ stronger bases (like NaOtBu) which can increase the propensity for Pd-H formation and subsequent debromination. Careful selection of a milder base is crucial in these cases. For Suzuki-Miyaura reactions, protodeboronation of the boronic acid partner is another common side reaction to consider, especially in the presence of water and strong bases.[1][3]
Q3: Can the position of the bromine atom on the pyrazolopyridine ring influence the likelihood of debromination?
A3: Yes, the electronic environment of the C-Br bond can influence its reactivity. Electron-deficient positions on the pyridine ring may be more susceptible to nucleophilic attack by the Pd(0) catalyst (oxidative addition). While this is a necessary step for the desired coupling, a highly activated C-Br bond might also be more prone to side reactions if the subsequent steps of the catalytic cycle are slow. The specific substitution pattern on the pyrazolopyridine core will affect the electron density at each position.
Q4: Are there any specific palladium precatalysts that are recommended for minimizing debromination with pyrazolopyridine substrates?
A4: While the choice of ligand is often more critical, using well-defined palladium precatalysts can lead to more reproducible results and potentially lower levels of side reactions compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts like XPhos Pd G2 and SPhos Pd G2, which incorporate the desired bulky phosphine ligand, have been shown to be effective in minimizing debromination in challenging cross-coupling reactions.[2][4]
Q5: How can I confirm that the observed side product is indeed the debrominated pyrazolopyridine?
A5: The most definitive way is to compare the analytical data (LC-MS, ¹H NMR) of your crude reaction mixture with an authentic sample of the corresponding H-pyrazolopyridine. If an authentic sample is not available, high-resolution mass spectrometry (HRMS) can confirm the molecular formula of the side product, which would correspond to the loss of bromine and the gain of a hydrogen atom. ¹H NMR spectroscopy will also show a characteristic signal in the aromatic region where the bromine atom was previously located.
Data Presentation
The following table summarizes the effect of different catalyst systems on the yield of the desired product and the debrominated side product in a model Suzuki-Miyaura reaction of a brominated pyrazolo[1,5-a]pyrimidine. While this data is for a closely related heterocyclic system, the trends are highly relevant for pyrazolopyridine synthesis.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Debromination (%) |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | 12 | Low | Significant |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | Moderate | Moderate |
| XPhos Pd G2 / XPhos | K₂CO₃ | Dioxane | 110 | 2 | High | Minimal |
Data adapted from a study on a similar heterocyclic system and is intended to show general trends.[2][4]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyrazolopyridine with Minimized Debromination
This protocol is a general starting point for the Suzuki-Miyaura coupling of a bromopyrazolopyridine with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
Bromopyrazolopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2-5 mol%)
-
XPhos (2-5 mol%, optional, can improve catalyst stability)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water (if required for boronic acid solubility, typically 4:1 to 10:1 dioxane:water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the bromopyrazolopyridine, arylboronic acid, K₃PO₄, XPhos Pd G2, and XPhos (if used).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyrazolopyridine
This protocol provides a general method for the Buchwald-Hartwig amination of a bromopyrazolopyridine with a primary or secondary amine.
Materials:
-
Bromopyrazolopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add the bromopyrazolopyridine and a stir bar.
-
Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
This diagram shows the generally accepted mechanism for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolo[3,4-c]Pyridine Derivatives
Welcome to the technical support center for researchers working with pyrazolo[3,4-c]pyridine derivatives. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on improving compound solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazolo[3,4-c]pyridine derivative has very low aqueous solubility. What are my initial troubleshooting steps?
A1: Low aqueous solubility is a common challenge for heterocyclic compounds like pyrazolo[3,4-c]pyridines.[1] Before exploring complex formulations, start with simple adjustments to your experimental conditions.
Initial Troubleshooting Steps:
-
pH Adjustment: The solubility of ionizable compounds, particularly weak bases, is often pH-dependent.[1][2] Since the pyridine nitrogen is basic, decreasing the pH of your aqueous buffer (e.g., to pH 4-6) can protonate the molecule, often leading to a significant increase in solubility.[1][2]
-
Caution: Be mindful of your assay's pH constraints. Also, extreme pH values can cause chemical degradation.[3]
-
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, is a widely used technique.[3][4]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycol 300 (PEG 300) are common choices.[3]
-
Procedure: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer. A final DMSO concentration of 0.5-1% is typically tolerated in cell-based assays, but always run a vehicle control to check for toxicity.
-
Problem: The compound precipitates upon dilution from the DMSO stock.
-
Solution: This indicates that the aqueous medium cannot solvate the drug at that concentration. Try a lower final concentration or explore one of the formulation strategies below.
-
Q2: Simple methods are not working. Which advanced formulation strategy should I choose for my compound?
A2: The choice of an advanced strategy depends on the physicochemical properties of your drug, the desired final dosage form, and the stage of development.[5] The most common and effective methods for preclinical research are solid dispersions and the use of complexing agents like cyclodextrins.[4][5]
Key Strategies to Enhance Solubility:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier, usually a polymer, at a molecular level.[6] The resulting amorphous solid dispersion can significantly enhance the apparent water solubility and dissolution rate compared to the crystalline form.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves aqueous solubility.[4]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[5][8] This is often achieved through high-pressure homogenization or milling.[9]
Q3: How do I select a polymer for a solid dispersion formulation?
A3: Polymer selection is critical for creating a stable and effective solid dispersion. A miniaturized screening process can efficiently identify the best polymer for your specific pyrazolo[3,4-c]pyridine derivative.[6] A study on the closely related pyrazolo[3,4-d]pyrimidines demonstrated the utility of this approach.[6][10]
Key Considerations:
-
Drug-Polymer Compatibility: The polymer must be able to molecularly disperse the drug and prevent recrystallization.
-
Solubility Enhancement Potential: Different polymers will have varying abilities to enhance the apparent solubility of a given compound.
Quantitative Data Summary
The following table summarizes the performance of various polymers in enhancing the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives, which serves as a highly relevant model for the pyrazolo[3,4-c]pyridine scaffold. The data is adapted from a study utilizing a miniaturized screening assay.[6][10] A higher "Apparent Solubility Enhancement" value indicates better performance.
| Polymer Carrier | Abbreviation | Polymer Type | Apparent Solubility Enhancement (Normalized Rank) |
| Poly(2-ethyl-2-oxazoline) | PEtOx | Polyoxazoline | High |
| Poly(vinylpyrrolidone-co-vinyl acetate) | PVPVA | Vinylpyrrolidone Copolymer | High |
| Poly(vinylpyrrolidone) K30 | PVP K30 | Vinylpyrrolidone Polymer | Medium |
| Soluplus® | SOL | Polyvinyl caprolactam graft copolymer | Medium |
| Poly(ethylene glycol) 6000 | PEG 6000 | Polyethylene Glycol | Low |
| Poloxamer 407 | P407 | Block Copolymer | Low |
| Hydroxypropyl methylcellulose | HPMC | Cellulose Derivative | Low |
Note: This data is illustrative and based on pyrazolo[3,4-d]pyrimidine derivatives.[6][10] The optimal polymer for your specific pyrazolo[3,4-c]pyridine derivative should be determined experimentally.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[11][12]
Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
Pyrazolo[3,4-c]pyridine derivative (solid)
-
Selected solvent (e.g., pH 7.4 phosphate-buffered saline)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (low-binding, e.g., PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[11][13]
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium. This is typically 24 to 48 hours.[11]
-
After incubation, visually confirm that excess solid is still present.
-
Separate the solid and liquid phases by centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes).[11]
-
Carefully remove an aliquot of the supernatant, being careful not to disturb the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilute the filtrate with a suitable solvent and determine the compound's concentration using a pre-validated analytical method (e.g., HPLC).[11]
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common lab-scale method for preparing amorphous solid dispersions.
Objective: To create a polymer-based solid dispersion to enhance the apparent solubility of a pyrazolo[3,4-c]pyridine derivative.
Materials:
-
Pyrazolo[3,4-c]pyridine derivative
-
Selected polymer (e.g., PVPVA)
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 10% drug loading, which is a 1:9 drug:polymer weight ratio).
-
Dissolve both the drug and the polymer completely in a minimal amount of the chosen common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the resulting solid material from the flask. The final product should be a fine powder.
-
Characterize the solid dispersion (e.g., using Differential Scanning Calorimetry (DSC) to confirm the amorphous state) and test its solubility and dissolution properties.
Context: Relevance in Drug Discovery
Pyrazolo[3,4-c]pyridine and related scaffolds are of high interest in drug discovery, often as inhibitors of protein kinases. Kinases are key nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Poor solubility can hinder a compound's performance in biochemical and cell-based assays, leading to inaccurate potency measurements and poor bioavailability, which is critical for in vivo efficacy.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. longdom.org [longdom.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. scispace.com [scispace.com]
Technical Support Center: Selective Functionalization of Dibromopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective functionalization of dibromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the functionalization of dibromopyridines so challenging?
Achieving regioselectivity is a significant challenge due to the interplay of electronic and steric factors within the pyridine ring.[1] The electron-deficient nature of the pyridine ring and the influence of the nitrogen atom create positions with different intrinsic reactivities.[2][3] For dihalogenated pyridines with identical halogens, factors such as the catalyst, ligands, base, and solvent become critical in directing the reaction to a specific site.[4]
Q2: What are the primary factors that control regioselectivity in palladium-catalyzed cross-coupling reactions of dibromopyridines?
Regiocontrol in palladium-catalyzed cross-coupling is influenced by several key factors:
-
Electronic Effects : The carbon atom alpha (α) to the nitrogen (C2/C6 positions) is more electron-deficient and thus generally more reactive toward Pd(0) oxidative addition than more distal positions.[2]
-
Catalyst Speciation : The nature of the palladium catalyst—whether it is a mononuclear species or a multinuclear cluster/nanoparticle—can dramatically switch the site selectivity. For example, in 2,4-dibromopyridine couplings, mononuclear palladium catalysts typically favor C2 functionalization, while multinuclear species can favor the C4 position.[2][5][6]
-
Ligand Properties : The steric bulk and electronic properties of phosphine ligands are crucial.[7] Bulky, electron-rich ligands can alter the inherent reactivity, sometimes leading to "atypical" selectivity by modifying the catalyst's coordination sphere.[2][7]
-
Substrate Directing Groups : Substituents on the pyridine ring can direct the catalyst to a specific position through chelation or other electronic influences.[7][8]
Q3: How does one choose between metal-halogen exchange and directed ortho-lithiation?
The choice depends on the desired product and the specific bromopyridine isomer.
-
Metal-Halogen Exchange : This reaction, typically using n-butyllithium (n-BuLi), replaces a bromine atom with a lithium atom, which can then be quenched with an electrophile.[9][10] It is a fast and common method for preparing organolithium reagents from aryl bromides.[10]
-
Directed Ortho-Lithiation (DoM) : This involves deprotonation of a C-H bond adjacent to a directing group. With bromopyridines, lithium dialkylamides like LDA are often used for ortho-lithiation.[9][11] Interestingly, t-BuLi can induce an unusual ortholithiation at C-4 of 3-bromopyridine instead of the expected bromine-lithium exchange, with the outcome being highly dependent on the electrophile and order of addition.[9]
Q4: Can the conventional C2 selectivity in 2,4-dibromopyridine cross-coupling be reversed?
Yes, the selectivity can be inverted to favor the C4 position. This is typically achieved by manipulating the palladium catalyst speciation. Using a low phosphine-to-palladium ratio (≤2.5:1 PPh₃:Pd) or employing preformed palladium clusters can promote atypical C4-selectivity.[2][5] In contrast, conventional C2-selectivity is observed with higher ligand-to-palladium ratios (≥3:1).[2]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | • Ensure proper degassing of solvents and reaction vessel to remove oxygen.• Use a reliable precatalyst or add a reducing agent if starting from Pd(II).• Check the quality and age of reagents, especially the boronic acid and base.[12] |
| Incorrect Base: The chosen base is too weak or too strong for the specific coupling reaction. | • For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective choices, especially for sterically hindered substrates.[4][12]• Screen different bases (e.g., carbonates, phosphates, hydroxides) to find the optimal one for your system. | |
| Steric Hindrance: The substrates are sterically demanding, impeding the reaction. | • Switch to a catalyst system known for coupling hindered substrates, often involving bulky, electron-rich phosphine ligands (e.g., RuPhos, QPhos).[7][13]• Increase reaction temperature and time, monitoring carefully for decomposition. | |
| Poor Regioselectivity / Mixture of Isomers | Non-Optimal Ligand/Palladium Ratio: The ratio may favor the formation of multiple active catalyst species, leading to mixed selectivity. | • To favor C2-selectivity in 2,4-dibromopyridine, use a PPh₃:Pd ratio of ≥3:1.[2]• To favor C4-selectivity, use a PPh₃:Pd ratio of ≤2.5:1 or a preformed cluster catalyst.[2][5] |
| Reaction Conditions Too Harsh: High temperatures can overcome the subtle energy differences that govern selectivity, leading to reaction at multiple sites.[14] | • Lower the reaction temperature and monitor the reaction over a longer period.[14]• Use the minimum number of reaction cycles or shortest time necessary for the desired conversion.[15] | |
| Incorrect Catalyst System: The chosen catalyst/ligand combination is not selective for the desired position. | • For C2-selectivity in 2,4-dibromopyridine, C₃-symmetric tripalladium clusters have shown high efficiency (up to 98:1 selectivity).[16]• For challenging substrates, screen a panel of ligands with varying steric and electronic properties.[7] | |
| Side Reactions (e.g., Protodeboronation in Suzuki) | Presence of Water/Protic Sources: Boronic acids can be degraded by water, especially under basic conditions. | • Use anhydrous solvents and reagents. Dry the base thoroughly before use.• Minimize reaction time. |
| Base Strength: Strong bases can promote protodeboronation. | • Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of stronger options like NaOtBu. |
Guide 2: Lithiation and Metal-Halogen Exchange
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product after Quench | Incomplete Lithiation/Exchange: The metal-halogen exchange or deprotonation did not go to completion. | • Ensure the organolithium reagent (e.g., n-BuLi, t-BuLi) is fresh and properly titrated.• Use anhydrous solvents and maintain a strict inert atmosphere (N₂ or Ar).• Optimize reaction time and temperature; exchange is typically very fast, even at low temperatures (-78 °C).[17] |
| Incorrect Temperature: The reaction temperature was too high, causing decomposition of the organolithium intermediate. | • Perform the lithiation and electrophilic quench at low temperatures (e.g., -78 °C to -50 °C).[12] | |
| Unexpected Regioisomer Formed | Competition between Lithiation and Exchange: The organolithium reagent induced an unexpected reaction pathway. | • The choice of organolithium is critical. For 3-bromopyridine, n-BuLi typically gives bromine-lithium exchange, whereas t-BuLi can favor C-4 ortholithiation.[9]• The order of addition can have a dramatic effect. For the t-BuLi reaction with 3-bromopyridine, adding t-BuLi to the pyridine solution favors ortholithiation, while reverse addition favors exchange.[9] |
| Halogen Scrambling or Pyridyne Formation: This can occur with lithium dialkylamides, especially at higher temperatures. | • Use low temperatures (-78 °C) for the lithiation step.• Choose the lithiating agent and conditions carefully based on the substrate. | |
| Reaction Quenched by Solvent | Reactive Solvent: The organolithium reagent reacted with the solvent (e.g., THF). | • While THF is common, its stability with highly reactive organolithiums can be an issue over time. For sensitive substrates, consider non-coordinating solvents like toluene or hexanes, though this may affect solubility and reactivity.[18] |
Data Presentation: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dibromopyridine
The following table summarizes the effect of different catalyst systems on the regioselective mono-arylation of 2,4-dibromopyridine.
| Catalyst Precursor | Ligand (L) | Pd:L Ratio | Base | C2:C4 Selectivity | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | 1:1 | K₃PO₄ | 1:13 (Favors C4) | 95 | [2] |
| Pd(OAc)₂ | PPh₃ | 1:2.5 | K₃PO₄ | 1:1 (No Selectivity) | 95 | [2] |
| Pd(OAc)₂ | PPh₃ | 1:3 | K₃PO₄ | >20:1 (Favors C2) | 95 | [2] |
| Pd₂(dba)₃ | PCy₃ | - | K₃PO₄ | >98:1 (Favors C2) | 99 | [19] |
| [Pd₃]⁺SbF₆⁻ Cluster | Tris(4-F-Ph)₃P | - | Cs₂CO₃ | 98:1 (Favors C2) | 99 | [19][16] |
| Pd(PPh₃)₄ | None | - | TlOH | - (Favors C2) | Good | [19] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura reaction, which should be optimized for specific substrates.
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromopyridine (1.0 equiv.), the arylboronic acid or ester (1.1-1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[14]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[14] For generating specific catalyst species to control selectivity, the palladium precursor and ligand should be added according to the ratios in the table above.
-
Solvent Addition : Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O or Toluene) via syringe.[14]
-
Reaction : Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid side reactions.[14]
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
Protocol 2: General Procedure for Metal-Halogen Exchange and Electrophilic Quench
This protocol outlines a general procedure for performing a lithium-bromine exchange.
-
Reaction Setup : In a flame-dried, multi-neck flask under an inert atmosphere, dissolve the dibromopyridine (1.0 equiv.) in an anhydrous solvent (e.g., THF or Toluene).
-
Cooling : Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation : Add the organolithium reagent (e.g., n-BuLi, 1.0 equiv.) dropwise via syringe, maintaining the low temperature. Stir for the appropriate time (often 15-60 minutes) to ensure complete metal-halogen exchange.[12]
-
Electrophilic Quench : Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.[12]
-
Work-up : After the addition is complete, allow the reaction to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[12]
-
Extraction and Purification : Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.[12]
Visualizations
Caption: Experimental workflow for selective cross-coupling.
Caption: Logic diagram for controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Solis BioDyne | Troubleshooting guide for end-point PCR [solisbiodyne.com]
- 16. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sites.wp.odu.edu [sites.wp.odu.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks or streaking on TLC plates.
-
Multiple components in fractions expected to be pure.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the target compound from impurities. Experiment with different solvent systems. A good starting point for normal phase silica gel chromatography is a gradient of ethyl acetate in hexanes (e.g., 0-50%). For reverse phase chromatography, a gradient of acetonitrile in water can be effective.[1][2] |
| Incorrect Stationary Phase | Standard silica gel may not be suitable for all separations. Consider using neutral or basic alumina if your compound is sensitive to acidic conditions. |
| Overloading the Column | Loading too much crude material onto the column can lead to poor separation. As a general rule, use a 20-50 fold excess by weight of silica gel to the crude sample. |
| Presence of Highly Polar Impurities | Highly polar impurities can cause streaking on the column. Pre-treating the crude sample by dissolving it in a suitable solvent and filtering it through a small plug of silica gel can help remove these impurities before loading onto the main column. |
| Compound Instability | The target compound may be degrading on the stationary phase. If this is suspected, consider using a less active stationary phase like neutral alumina or deactivating the silica gel with triethylamine. |
Problem 2: Low Yield of Purified Product
Symptoms:
-
Significant loss of material after the purification step.
-
The amount of recovered pure product is much lower than expected based on the crude weight.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Product Precipitation in the Column | If the compound has low solubility in the eluent, it may precipitate on the column. Ensure the chosen solvent system can adequately dissolve the sample. |
| Irreversible Adsorption to the Stationary Phase | The compound may be binding too strongly to the silica gel. Try a more polar eluent or switch to a different stationary phase. |
| Product Degradation | As mentioned previously, the compound may be unstable under the purification conditions. Minimize the time the compound spends on the column and consider alternative purification methods like recrystallization. |
| Product Lost During Work-up | Ensure that all aqueous and organic layers are thoroughly extracted and that all equipment is properly rinsed to recover as much product as possible before purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: While specific impurities will depend on the synthetic route, you might encounter unreacted starting materials, mono-brominated or tri-brominated analogs, and potentially regioisomers depending on the selectivity of the bromination step.
Q2: Can I use recrystallization to purify my crude product?
A2: Recrystallization can be an effective purification technique, especially for removing minor impurities.[3][4][5] The choice of solvent is critical. You should look for a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvent systems for N-heterocycles include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[6] A small-scale screen of different solvents is recommended to find the optimal conditions.
Q3: My compound seems to be unstable on silica gel. What are my alternatives?
A3: If you suspect your compound is degrading on silica gel, you have several options. You can try neutralizing the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine. Alternatively, you can use a different stationary phase such as neutral or basic alumina. Reverse-phase chromatography is another option where the stationary phase is non-polar (e.g., C18 silica) and a polar mobile phase is used.
Q4: How do I choose the right eluent for column chromatography?
A4: The best way to determine a suitable eluent is by using Thin Layer Chromatography (TLC). Test various solvent mixtures to find one that gives your desired compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.[7]
Experimental Protocols
Protocol 1: Normal Phase Column Chromatography
This protocol is based on methods used for the purification of the related compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine.[2]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate up to 50%).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Reverse Phase Column Chromatography
This protocol is based on methods used for the purification of 5-halo-1H-pyrazolo[3,4-c]pyridines.[1]
-
Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase (e.g., a high percentage of water with a low percentage of acetonitrile).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as acetonitrile or methanol.
-
Sample Injection: Inject the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of increasing organic solvent (e.g., increasing the percentage of acetonitrile in water from 50% to 100%).
-
Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method (e.g., LC-MS or TLC if a suitable visualization technique is available).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvents, which may require lyophilization if a significant amount of water is present.
Data Presentation
The following table summarizes purification conditions found for structurally related compounds, which can serve as a starting point for optimizing the purification of this compound.
| Compound | Purification Method | Stationary Phase | Eluent System | Reference |
| 5-bromo-1H-pyrazolo[3,4-c]pyridine | Column Chromatography | Silica Gel | 0-50% Ethyl acetate in Hexanes | [2] |
| 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7-yl)benzonitrile | Reverse Phase Column Chromatography | Not Specified | 50-100% Acetonitrile in Water | [1] |
| 5-chloro-7-(phenylsulfanyl)-1-((2'-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | Reverse Phase Column Chromatography | Not Specified | 0-100% Acetonitrile in Water | [1] |
Visualizations
Caption: General workflow for the purification of this compound by column chromatography.
Caption: A decision tree for troubleshooting poor separation in the column chromatography of this compound.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Buchwald-Hartwig Reactions with Heterocyclic Halides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Buchwald-Hartwig amination reactions involving heterocyclic halides. The following sections address common issues and offer systematic approaches to reaction optimization.
Frequently Asked Questions (FAQs)
Question 1: My Buchwald-Hartwig reaction with a pyridyl chloride is showing low to no conversion. What are the likely causes and how can I troubleshoot it?
Low or no conversion in the Buchwald-Hartwig amination of heteroaryl halides, particularly less reactive chlorides, is a common issue. The problem often stems from challenges in the oxidative addition step or catalyst deactivation.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently, or it may be decomposing.
-
Observation: No color change in the reaction mixture, or the formation of a black precipitate (palladium black).[1] A healthy reaction is often a homogeneous, colored solution (yellow to reddish-brown).[1]
-
Solution:
-
Use a Pre-catalyst: Switch from a Pd(II) source like Pd(OAc)₂ to a more reliable Pd(0) pre-catalyst. Pre-catalysts are designed for easier and more efficient formation of the active catalytic species.[2]
-
Ligand Choice: Employ electron-rich, sterically hindered biaryl monophosphine ligands. Ligands like XPhos, RuPhos, and t-BuXPhos are often effective for challenging substrates.[1][3] The choice of ligand is critical and is largely determined by the nucleophile class.[2]
-
Degas Solvents: Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and highly interdependent.[4][5]
-
Solution:
-
Base Screening: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[3] If solubility is an issue, consider using lithium bis(trimethylsilyl)amide (LiHMDS), especially for coupling with secondary amines.[6] Weaker inorganic bases like K₂CO₃ or K₃PO₄ may be effective in some cases, particularly with more reactive amines.[3]
-
Solvent Screening: Toluene and 1,4-dioxane are the most common and effective solvents.[1][3] If starting material solubility is poor, a more polar solvent like DMF could be tested, but be aware that it can sometimes coordinate to the palladium and inhibit the reaction.[2][4]
-
-
-
Reaction Temperature: While heat is necessary, excessive temperatures can lead to catalyst decomposition.[1]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low conversion.
Question 2: My reaction with an electron-rich heteroaryl bromide (e.g., indole) is giving a complex mixture of byproducts. How can I improve the selectivity?
Electron-rich heterocycles can be challenging substrates due to potential side reactions, such as coordination to the metal center, which can inhibit catalysis, or deprotonation under basic conditions.
Possible Causes and Solutions:
-
Side Reactions of the Heterocycle: The N-H proton of indoles or other similar heterocycles can be deprotonated by the strong base, leading to undesired reactions.
-
Solution: Protect the N-H group with a suitable protecting group (e.g., Boc, Ts) that is stable to the reaction conditions and can be removed later.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired C-N bond formation over side reactions.
-
Base Selection: The choice of base can significantly impact the reaction outcome.
-
Solution: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be sufficient and can minimize side reactions.[3]
-
Optimization Data for Coupling of 5-Bromoindole with Aniline:
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | RuPhos | NaOtBu | Toluene | 100 | 45 |
| 2 | XPhos | NaOtBu | Toluene | 100 | 62 |
| 3 | XPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
| 4 | t-BuXPhos | Cs₂CO₃ | Dioxane | 80 | 91 |
This is representative data to illustrate an optimization workflow.
Question 3: I am observing the formation of palladium black in my reaction. What does this indicate and what can be done to prevent it?
The formation of palladium black, a fine black precipitate, indicates the decomposition of the soluble palladium catalyst into metallic palladium.[1] This removes the catalyst from the catalytic cycle, leading to a stalled or incomplete reaction.
Possible Causes and Solutions:
-
High Reaction Temperature: Prolonged exposure to high temperatures (>120 °C) can cause thermal decomposition of the catalyst.[1]
-
Inefficient Ligand: The ligand may not be effectively stabilizing the palladium center, making it prone to aggregation.
-
Solution: Switch to a bulkier, more electron-rich ligand that can better shield the metal center. Ligands like those in the Buchwald biarylphosphine family are designed for this purpose.
-
-
Presence of Impurities: Impurities in the starting materials, solvent, or base can poison the catalyst.
-
Solution: Ensure all reagents are of high purity and that solvents are properly dried and degassed.
-
Catalytic Cycle and Catalyst Decomposition:
Caption: The catalytic cycle and the off-cycle decomposition pathway.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Halide
This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst, typically in a 1:2 Pd:ligand ratio), and the base (e.g., NaOtBu, 1.4-2.2 equivalents).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Reagents:
-
Add the heteroaryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the tube.
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The typical concentration is 0.1-0.5 M.
-
-
Reaction:
-
The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling on Pyrazolopyridines
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving pyrazolopyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions on pyrazolopyridine substrates often challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atoms within the pyrazolopyridine ring system. These nitrogens can coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This phenomenon is particularly pronounced when the coupling site is adjacent to a nitrogen atom.
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyrazole or pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose, often observed as the formation of palladium black.[2][3]
Q3: Which palladium catalyst is generally recommended for C-C bond formation (e.g., Suzuki-Miyaura coupling) on a pyrazolopyridine core?
A3: For Suzuki-Miyaura couplings on pyrazolopyridines and related nitrogen-containing heterocycles, palladium catalysts equipped with electron-rich, bulky phosphine ligands are often the most effective. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points.[4][5] For more challenging substrates, specialized ligands developed by Buchwald and others can be highly effective.[6] The choice of catalyst can be highly substrate-dependent, and screening of different catalyst/ligand combinations is often necessary.
Q4: What are the key considerations for selecting a base in pyrazolopyridine cross-coupling reactions?
A4: The choice of base is critical and can influence reaction outcomes significantly.[7]
-
Strength: The base must be strong enough to facilitate the transmetalation step but not so strong as to cause substrate or product degradation.
-
Solubility: The solubility of the base in the reaction solvent can impact the reaction rate.
-
Compatibility: The base should not react with the starting materials or the desired product. Common bases for Suzuki reactions include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[8]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Deactivation/Inhibition | The nitrogen atoms in the pyrazolopyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1][2] Solution: Use ligands that are bulky and electron-rich to promote the desired catalytic cycle over catalyst inhibition. Consider screening different ligands. |
| Inefficient Oxidative Addition | The C-X (X = Cl, Br, I) bond of the pyrazolopyridine halide is not being effectively activated.[1] Solution: If possible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are generally more reactive.[1][7] Carefully increasing the reaction temperature may also help.[1] |
| Issues with the Boronic Acid/Ester | The boronic acid may be undergoing protodeboronation, especially in the presence of water or acidic protons.[1] Solution: Ensure anhydrous conditions by using dry solvents and reagents.[1] Using boronate esters (e.g., pinacol esters) can sometimes improve stability. |
| Incorrect Base | The base is crucial for the transmetalation step.[7] Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be substrate-dependent. |
Problem 2: Significant Homocoupling of the Boronic Acid
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[1][9] Solution: Thoroughly degas the reaction mixture and solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] |
| Inefficient Transmetalation | If the transmetalation step is slow, the boronic acid has more time to undergo side reactions. Solution: Optimize the base and solvent system to facilitate a faster transmetalation. |
| Catalyst System | Some catalyst systems may be more prone to promoting homocoupling. Solution: Screen different palladium precursors and ligands. |
Problem 3: Low Yield in Buchwald-Hartwig Amination
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Ligand | The choice of ligand is critical for C-N bond formation. Solution: For primary amines, ligands like BrettPhos are often effective.[10] For secondary amines, RuPhos can be a good choice.[10] Screening a panel of Buchwald-Hartwig ligands is recommended. |
| Base Incompatibility | Strong bases like NaOt-Bu can be incompatible with certain functional groups.[11] Solution: Weaker bases like K₂CO₃ or K₃PO₄ can be tried, although they may require higher temperatures or longer reaction times.[10] |
| Substrate Inhibition | The amine starting material or the pyrazolopyridine product can inhibit the catalyst. Solution: Using a pre-catalyst that rapidly forms the active species can sometimes mitigate this issue.[8] |
| Aryl Halide Reactivity | Aryl chlorides are generally less reactive than bromides or iodides.[11] Solution: For aryl chlorides, more active, specialized catalyst systems may be required. Switching to the corresponding aryl bromide or iodide, if possible, is a common strategy.[11] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for various cross-coupling reactions on pyridine and pyrazole derivatives, which can serve as a starting point for optimization on pyrazolopyridine systems.
Table 1: Suzuki-Miyaura Coupling Conditions for Halo-pyridines/pyrazoles
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90[12] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80-120 | 12-24 | 60-95[5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12-18 | Moderate[12] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
Table 2: Buchwald-Hartwig Amination Conditions for Chloro-pyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | 70-95 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 100 | 12 | 80-98 |
| G3-XPhos Precatalyst | LHMDS | 1,4-Dioxane | 80-110 | 8-16 | >90 |
Table 3: Sonogashira Coupling Conditions for Iodo-pyridines
| Catalyst System (Pd / Cu) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 4-8 | 80-95[13] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 6 | 75-90 |
| Pd(OAc)₂ / Xantphos (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 70-85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrazolopyridine:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the bromo-pyrazolopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[4][5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[4][5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][14]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazolopyridine cross-coupling.
Caption: Decision tree for initial catalyst and condition selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Protection for Pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the N-protection of pyrazolo[3,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and offering answers to frequently asked questions encountered during the N-protection of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific problems that may arise during the N-protection of pyrazolo[3,4-c]pyridine, presented in a question-and-answer format.
Issue 1: Low or No Yield of the N-Protected Product
Q: My N-protection reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?
A: Low or no yield in N-protection reactions can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the pyrazolo[3,4-c]pyridine starting material is pure and free of any residual solvents or salts from previous steps. Impurities can interfere with the reaction.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. For many N-protection reactions, a strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the pyrazole NH. Ensure the base is fresh and used in a slight excess (e.g., 1.1-1.5 equivalents) to drive the deprotonation to completion. For some protecting groups, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be sufficient.
-
Reaction Temperature and Time: Some N-protection reactions may require heating to proceed at an optimal rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and temperature. Suboptimal conditions can lead to incomplete reactions or degradation of the product.[1]
-
Solvent Quality: Use anhydrous solvents, especially when employing moisture-sensitive reagents like NaH. The presence of water can quench the base and hinder the reaction.
-
Reagent Stability: Ensure the protecting group reagent (e.g., Boc-anhydride, SEM-Cl) is not degraded. It is advisable to use freshly opened or properly stored reagents.
Issue 2: Formation of a Mixture of N-1 and N-2 Isomers
Q: I am obtaining a mixture of N-1 and N-2 protected isomers. How can I improve the regioselectivity of the reaction?
A: Achieving high regioselectivity in the N-protection of unsymmetrical pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[2] Several factors can be manipulated to favor one isomer over the other:
-
Steric Hindrance: The regioselectivity is often governed by steric effects. Protection will preferentially occur at the less sterically hindered nitrogen atom. If the pyrazolo[3,4-c]pyridine has a bulky substituent at a position adjacent to one of the pyrazole nitrogens, the protecting group will likely be directed to the other nitrogen.
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can significantly influence the N-1/N-2 ratio. For instance, using NaH in THF or K2CO3 in DMSO has been shown to favor N-1 alkylation in some pyrazole systems.[2]
-
Temperature: Reaction temperature can also affect the isomeric ratio. It is often beneficial to run the reaction at a lower temperature to enhance selectivity.
-
-
Protecting Group: The nature of the protecting group itself plays a role. For 5-halo-1H-pyrazolo[3,4-c]pyridine, mesylation with MsCl and NaH in THF has been shown to selectively yield the N-1 protected product.[3][4] In the case of tetrahydropyran (THP) protection, longer reaction times can favor the thermodynamically more stable N-1 isomer.[4]
-
Directed Metalation: In some cases, a directed metalation approach can be employed prior to the introduction of the protecting group to achieve high regioselectivity.
Issue 3: Deprotection Challenges
Q: I am having difficulty removing the N-protecting group without affecting other sensitive functional groups in my molecule. What are some selective deprotection strategies?
A: The choice of deprotection method depends on the specific protecting group and the overall stability of your molecule.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.
-
Standard Protocol: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 20% to 50%, is a common and effective method.[5][6] The reaction is usually fast at room temperature.
-
Milder Conditions: For acid-sensitive substrates, using a lower concentration of TFA or a milder acid like formic acid can be attempted. Alternatively, heating in a protic solvent like ethanol can sometimes effect deprotection.
-
Side Reactions: The formation of a stable tert-butyl cation during deprotection can lead to alkylation of electron-rich aromatic rings. The use of scavengers like triisopropylsilane (TIS) or thioanisole can mitigate this issue.[7]
-
-
SEM Deprotection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be removed under acidic conditions or with fluoride sources.
-
Acidic Cleavage: Treatment with TFA can lead to deprotection. However, unexpected side reactions such as ipso-methylation at the N-1 position have been observed in the pyrazolo[3,4-c]pyridine system.[3][8]
-
Lewis Acids: Tin(IV) chloride (SnCl4) in DCM at low temperatures is an effective method for SEM deprotection.[9]
-
Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) can also be used for SEM deprotection, although this method is more common for O-SEM groups.
-
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is most suitable for pyrazolo[3,4-c]pyridine?
A1: The "best" protecting group depends on the planned subsequent reaction steps and the overall synthetic strategy.
-
Boc (tert-butyloxycarbonyl): A versatile and widely used protecting group. It is stable to a wide range of non-acidic conditions and can be readily removed with acid.[10]
-
SEM (2-(trimethylsilyl)ethoxymethyl): This group is stable to a variety of conditions, including those used for many common transformations. However, its removal can sometimes be challenging and may lead to side reactions.[3][8][9]
-
Ms (Mesyl): Mesylation has been shown to be highly selective for the N-1 position of 5-halo-1H-pyrazolo[3,4-c]pyridine.[3][4] However, the mesyl group can be prone to migration.
-
THP (Tetrahydropyranyl): A relatively simple and inexpensive protecting group. For 5-bromo-1H-pyrazolo[3,4-c]pyridine, the N-1 and N-2 isomers could be selectively produced based on the reaction time.[4]
Q2: How can I monitor the progress of my N-protection reaction?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. The starting material (pyrazolo[3,4-c]pyridine) will have a different Rf value than the N-protected product. Staining with a potassium permanganate solution or visualization under UV light can be used to see the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the mass of the product.
Q3: What are some common side reactions to be aware of during N-protection?
A3: Besides the formation of regioisomers, other side reactions can occur:
-
Over-alkylation/protection: If the reaction conditions are too harsh or if there are other nucleophilic sites in the molecule, multiple protecting groups may be added.
-
Reaction with Solvents: Some protecting group reagents can react with certain solvents, especially nucleophilic ones.
-
Degradation of Starting Material: The pyrazolo[3,4-c]pyridine core may be unstable under very harsh basic or acidic conditions, leading to decomposition.
Data Presentation
Table 1: N-Protection of 5-Halo-1H-pyrazolo[3,4-c]pyridine
| Protecting Group | Reagent | Base | Solvent | Conditions | Product (Isomer) | Yield (%) | Reference |
| Mesyl (Ms) | MsCl | NaH | THF | 0 °C to rt, 2 h | N-1 | 92 | [4] |
| Tetrahydropyran (THP) | 3,4-Dihydropyran | p-TsOH | DCM | rt, 2 h | N-1 | 85 | [4] |
| Tetrahydropyran (THP) | 3,4-Dihydropyran | p-TsOH | DCM | rt, 0.5 h | N-2 | 75 | [4] |
| SEM | SEM-Cl | NaH | THF | 0 °C to rt, 18 h | N-1 | 95 | [4] |
| SEM | SEM-Cl | Dicyclohexylmethylamine | DCM | rt, 18 h | N-2 | 88 | [4] |
Experimental Protocols
Protocol 1: N-1 Mesylation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C, add a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-1 mesylated product.[4]
Protocol 2: General Procedure for N-Boc Protection
-
Dissolve the pyrazolo[3,4-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Protocol 3: General Procedure for TFA-mediated Boc Deprotection
-
Dissolve the N-Boc protected pyrazolo[3,4-c]pyridine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v in DCM).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.[5][6]
Visualizations
Caption: General workflow for the N-protection of pyrazolo[3,4-c]pyridine.
Caption: Troubleshooting logic for low yield in N-protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: C5 Position Functionalization of Pyrazolo[3,4-c]pyridines
Welcome to the technical support center for the synthetic chemistry of pyrazolo[3,4-c]pyridines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of poor reactivity at the C5 position of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the C5 position of pyrazolo[3,4-c]pyridine so unreactive?
A1: The pyrazolo[3,4-c]pyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazole ring and one in the pyridine ring. This electron deficiency is particularly pronounced at the C5 position, making it less susceptible to classical electrophilic aromatic substitution reactions. For successful functionalization, the C5 position typically requires pre-activation, for example, by introduction of a halogen (Cl, Br, I), or the use of reaction conditions that proceed through alternative mechanisms, such as cross-coupling or radical reactions.
Q2: What are the most common strategies to functionalize the C5 position?
A2: The most successful and widely used methods for functionalizing the C5 position of pyrazolo[3,4-c]pyridines are:
-
Palladium-catalyzed cross-coupling reactions: These are the most robust methods and include:
-
Buchwald-Hartwig amination: For the introduction of N-based nucleophiles.
-
Suzuki-Miyaura coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Stille coupling: For C-C bond formation using organostannanes.
-
-
Minisci-type reactions: These radical-based reactions are well-suited for the functionalization of electron-deficient heterocycles and allow for direct C-H activation at the C5 position under acidic conditions.
Q3: I have a 5-chloro-pyrazolo[3,4-c]pyridine. Which reaction is more likely to be successful for C-C bond formation, Suzuki or Stille coupling?
A3: Both Suzuki and Stille couplings can be effective. However, for a 5-chloro derivative, which is a less reactive electrophile compared to its bromo or iodo counterparts, a highly active catalyst system is crucial. For Suzuki couplings, this often means using bulky, electron-rich phosphine ligands. Stille couplings can sometimes be more tolerant of challenging substrates, but the toxicity of organotin reagents is a significant drawback. A thorough optimization of reaction conditions is recommended for both, starting with the Suzuki coupling due to its more environmentally benign nature.
Troubleshooting Guides
Issue 1: Low or No Yield in Buchwald-Hartwig Amination of 5-halo-pyrazolo[3,4-c]pyridine
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | The nitrogen atoms in the pyrazolo[3,4-c]pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle. Use bulky, electron-rich phosphine ligands like rac-BINAP or XPhos to shield the palladium and promote the desired reaction.[1] |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are generally effective. If your substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, but this may require higher temperatures and longer reaction times. |
| Poor Substrate Reactivity | If you are using a 5-chloro derivative, it will be less reactive than the 5-bromo or 5-iodo analogues. Consider switching to a more reactive halide if possible. Alternatively, use a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). |
| Degradation of Starting Material or Product | High reaction temperatures can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. If degradation is observed, try running the reaction at a lower temperature for a longer period. |
| Presence of Oxygen | Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
Issue 2: Unsuccessful Suzuki-Miyaura Coupling at the C5 Position
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | Similar to the Buchwald-Hartwig amination, the pyridine nitrogen can inhibit the palladium catalyst. Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is highly recommended.[2] |
| Protodeborylation of Boronic Acid | Boronic acids can be unstable, especially under basic conditions and at elevated temperatures, leading to the formation of the corresponding arene as a byproduct. Use a boronate ester (e.g., pinacol ester) which is more stable. Alternatively, use anhydrous solvents and carefully dried reagents. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. Using a precise 1:1.1 to 1:1.5 ratio of halide to boronic acid can also minimize this. |
| Formation of Phosphine-Aryl Byproducts | With ligands like PPh₃, scrambling can occur where a phenyl group from the ligand is transferred instead of the desired aryl group from the boronic acid. Using bulky dialkylbiaryl phosphine ligands minimizes this side reaction.[2] |
| Slow Transmetalation | This step can be slow for electron-deficient heterocycles. The choice of base is crucial; K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The addition of water as a co-solvent can sometimes accelerate this step. |
Issue 3: Poor Regioselectivity or Low Yield in Minisci-type C-H Functionalization
| Possible Cause | Suggested Solution |
| Incorrect Acidity | The Minisci reaction requires acidic conditions to protonate the heterocycle, thereby activating it towards radical attack. The concentration and type of acid (e.g., H₂SO₄, TFA) can significantly impact the reaction and should be optimized.[3] |
| Mixture of Regioisomers | While the C5 position is electronically favored for radical attack in the protonated form, attack at other positions can occur, leading to mixtures of isomers. The regioselectivity can be influenced by the steric and electronic nature of both the substrate and the radical. Screening different radical precursors and reaction conditions is often necessary. |
| Low Radical Generation Efficiency | The choice of radical precursor and initiator is critical. For alkyl radicals, sources like carboxylic acids (with AgNO₃/(NH₄)₂S₂O₈) are common. Ensure the initiator is used at the correct temperature to ensure a steady generation of radicals. |
| Side Reactions | Acylation can be a competing side reaction depending on the radical source.[3] If this is an issue, switching to a different radical precursor (e.g., an alkyl iodide under photoredox conditions) may be beneficial. |
| Poor Solubility | The pyrazolo[3,4-c]pyridine substrate or the reagents may have poor solubility in the reaction medium. A co-solvent may be necessary to ensure a homogeneous reaction mixture. |
Data Presentation
Table 1: Buchwald-Hartwig Amination at C5 of 5-halo-pyrazolo[3,4-c]pyridines
| Entry | Halide (X) | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | Morpholine | Pd₂(dba)₃ (2.5) | rac-BINAP (7.5) | NaOtBu (1.4) | THF | 65 | 18 | 75[1] |
| 2 | Br | Aniline | Pd₂(dba)₃ (2.5) | rac-BINAP (7.5) | NaOtBu (1.4) | THF | 65 | 18 | 62[1] |
| 3 | Br | Benzylamine | Pd₂(dba)₃ (2.5) | rac-BINAP (7.5) | NaOtBu (1.4) | THF | 65 | 18 | 70[1] |
| 4 | Cl | Pyrrolidine | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (2.0) | Toluene | 100 | 24 | ~60* |
*Yield is estimated based on typical conditions for less reactive aryl chlorides.
Table 2: Suzuki-Miyaura Coupling at C5 of 5-bromo-pyrazolo[3,4-c]pyridine
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | Low |
| 2 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | >80 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 16 | >85 |
| 4 | 3-Pyridylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | ~70 |
*Yields are estimated based on optimized conditions for challenging pyridine Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination at C5
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-halo-pyrazolo[3,4-c]pyridine (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., rac-BINAP, 7.5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv). Then, add the anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.1 M) via syringe.
-
Amine Addition: Add the amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 65-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C5
-
Reaction Setup: In a Schlenk tube, combine the 5-bromo-pyrazolo[3,4-c]pyridine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 3 mol%), and the ligand (e.g., SPhos, 6 mol%).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, to a concentration of ~0.2 M) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Minisci-type C-H Alkylation at C5
-
Reaction Setup: To a round-bottom flask, add the pyrazolo[3,4-c]pyridine (1.0 equiv) and the carboxylic acid (2.0-3.0 equiv).
-
Solvent and Acid: Add a suitable solvent (e.g., a mixture of MeCN and H₂O) and the acid (e.g., H₂SO₄ or TFA, to protonate the heterocycle).
-
Initiator System: Add the radical initiator system, for example, AgNO₃ (0.1-0.2 equiv) followed by the portion-wise addition of (NH₄)₂S₂O₈ (2.0-3.0 equiv) over a period of time.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, and carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Electronic properties and resulting reactivity of the pyrazolo[3,4-c]pyridine scaffold.
Caption: A logical workflow for troubleshooting poor yields in C5 functionalization reactions.
References
Technical Support Center: Scalable Synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield in the Formation of 3,5-dibromo-4-hydrazinopyridine
-
Question: We are experiencing a low yield during the reduction of the diazonium salt intermediate to form 3,5-dibromo-4-hydrazinopyridine. What are the potential causes and solutions?
-
Answer: Low yields in this step are often related to the instability of the diazonium salt or incomplete reduction.
-
Purity of Starting Material: Ensure the starting 4-amino-3,5-dibromopyridine is of high purity, as impurities can interfere with the diazotization reaction.
-
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Carefully monitor and control the temperature throughout the addition of sodium nitrite.
-
Reducing Agent: The choice and handling of the reducing agent (e.g., stannous chloride) are critical. Ensure the reducing agent is fresh and added portion-wise to control the reaction exotherm.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.[1]
-
Issue 2: Incomplete Cyclization to the Pyrazolo[3,4-c]pyridine Core
-
Question: The final cyclization step to form the this compound ring is not going to completion. How can we improve the reaction efficiency?
-
Answer: Incomplete cyclization can be due to several factors, including reaction conditions and reagent quality.
-
Reaction Temperature and Time: Some cyclization reactions require elevated temperatures to proceed efficiently. Consider optimizing the reaction temperature and time based on literature for similar heterocyclic formations.[1] Monitoring the reaction by TLC is crucial.
-
Solvent Choice: The solvent plays a significant role in reactant solubility and reaction kinetics. An appropriate high-boiling point solvent may be necessary to achieve the required reaction temperature.
-
Dehydration: The cyclization reaction involves the elimination of water. The presence of a dehydrating agent or a setup to remove water (e.g., Dean-Stark apparatus) can drive the equilibrium towards product formation.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: We are facing challenges in purifying the final this compound product. What purification strategies are recommended?
-
Answer: Purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity.
-
Column Chromatography: This is a common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., a gradient of hexane and ethyl acetate).[1]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and other water-soluble impurities before chromatographic purification.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
A1: The synthesis involves potentially hazardous reagents and intermediates.
-
Hydrazine derivatives: These are often toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Diazonium salts: These can be explosive when isolated in a dry state. It is recommended to use them in solution without isolation.
-
Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Q2: How can I confirm the identity and purity of the final product?
A2: A combination of analytical techniques should be used for structural confirmation and purity assessment.
-
Spectroscopy: 1H NMR, 13C NMR, and Mass Spectrometry (MS) are essential for confirming the chemical structure.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a reliable method to determine the purity of the final compound, often aiming for >95% purity for drug development applications.[2]
Q3: Can this synthetic route be scaled up for industrial production?
A3: The proposed route can potentially be scaled up. However, several factors need to be considered for a successful scale-up:
-
Heat Transfer: Diazotization and other steps can be exothermic. Ensure the reactor has adequate cooling capacity.
-
Reagent Addition: Controlled addition of reagents is crucial to manage the reaction rate and temperature.
-
Safety: A thorough safety assessment is required before scaling up, particularly for the handling of hydrazine and diazonium intermediates.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Diazotization & Reduction | 4-amino-3,5-dibromopyridine, NaNO₂, HCl, SnCl₂ | Water/Ethanol | 0 - 5 | 2 - 4 | 60 - 70 |
| 2. Cyclization | 3,5-dibromo-4-hydrazinopyridine, Triethyl orthoformate, Acetic Acid (cat.) | Ethanol | Reflux | 6 - 12 | 75 - 85 |
Note: These values are for illustrative purposes and may require optimization.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 3,5-dibromo-4-hydrazinopyridine
-
Suspend 4-amino-3,5-dibromopyridine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH > 10 is reached, while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound
-
Dissolve the crude 3,5-dibromo-4-hydrazinopyridine in ethanol.
-
Add an excess of triethyl orthoformate and a catalytic amount of a suitable acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
References
Validation & Comparative
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Pyrazolo[3,4-c]pyridine Derivatives
The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, bearing a structural resemblance to purines, which are fundamental components of DNA and various coenzymes. This similarity makes them promising candidates for a range of therapeutic applications, including as anti-inflammatory, anti-viral, and anti-cancer agents. The effective analysis of these compounds is crucial for their development and quality control, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) being a primary analytical technique. This guide provides a comparative overview of the HPLC-MS analysis of pyrazolo[3,4-c]pyridine derivatives, supported by experimental data from recent literature.
Quantitative Data Summary
The following tables summarize the mass spectrometry data for various pyrazolo[3,4-c]pyridine derivatives as reported in scientific literature. This data is essential for the identification and characterization of these compounds.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Selected Pyrazolo[3,4-c]pyridine Derivatives
| Compound Name | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 1′-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1′-one | C₈H₇ClN₄O | 196.0290 | 196.0290 | [1] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data for a Pyrazolo[3,4-c]pyridine Derivative
| Compound | Ionization Mode | Observed [M+H]⁺ Fragments | Reference |
| 1′-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1′-one | ES+ | 196.069 (³⁵Cl), 198.007 (³⁷Cl) | [1] |
| ES+ | 154.035 ([M+H - COCH₃]⁺, ³⁵Cl), 156.011 ([M+H - COCH₃]⁺, ³⁷Cl) | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical results. Below are the experimental protocols for the HPLC-MS analysis as described in the cited literature.
High-Performance Liquid Chromatography (HPLC)
-
Column: UPLC BEH C18, 1.7 μm particle size, 2.1 mm x 50 mm.[1]
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and a mixture of acetonitrile (MeCN) and methanol (MeOH).[1]
-
Flow Rate: 0.6 mL min⁻¹.[1]
Note: For hydrophilic compounds like many pyridine derivatives, mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can provide good peak shape and resolution without the need for ion-pairing reagents, making the method compatible with mass spectrometry.
Mass Spectrometry (MS)
Fragmentation Analysis
Understanding the fragmentation patterns of pyrazolo[3,4-c]pyridine derivatives in the mass spectrometer is key to their structural elucidation. While specific fragmentation studies for pyrazolo[3,4-c]pyridines are not detailed in the provided results, analysis of the closely related pyrazolo[3,4-b]pyridine derivatives can offer valuable insights.
For substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, fragmentation is often initiated by the elimination of an ethanol molecule, followed by the loss of carbon monoxide (CO) and hydrogen cyanide (HCN) molecules.[2] An alternative pathway may involve the removal of HCl, followed by CO loss.[2] Further fragmentation typically involves the successive loss of one or more HCN molecules.[2]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for pyrazolo[3,4-c]pyridine derivatives.
Caption: Experimental workflow for HPLC-MS analysis.
Conclusion
The analysis of pyrazolo[3,4-c]pyridine derivatives by HPLC-MS is a robust method for their identification and characterization. The use of a C18 column with a gradient elution of water and organic solvents, coupled with electrospray ionization mass spectrometry, allows for effective separation and detection. The high-resolution mass spectrometry data provides accurate mass measurements, confirming the elemental composition of the synthesized compounds. While detailed comparative studies are still needed to evaluate the performance of different HPLC-MS methods for a wider range of pyrazolo[3,4-c]pyridine derivatives, the existing data provides a solid foundation for researchers in the field of drug discovery and development. The structural similarities to other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, can also provide predictive insights into their mass spectrometric behavior.
References
A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyrazolopyridine Functionalization
For researchers, scientists, and drug development professionals navigating the synthesis of functionalized pyrazolopyridines, the choice between Suzuki-Miyaura and Stille coupling is a critical decision. Both palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, essential for elaborating the pyrazolopyridine scaffold found in numerous kinase inhibitors and other therapeutic agents. This guide provides an objective, data-driven comparison to aid in selecting the optimal method for your synthetic strategy.
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, and its functionalization is key to modulating biological activity.[1][2][3][4][5] Both Suzuki and Stille couplings offer effective means to introduce aryl, heteroaryl, and other moieties, but they differ significantly in their practical application, substrate scope, and functional group tolerance.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[6] | High toxicity of organotin reagents and byproducts.[6] |
| Reagent Stability | Boronic acids can be prone to protodeboronation.[6] | Organostannanes are generally stable to air and moisture.[6] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates).[6] | Often proceeds under neutral or mildly basic conditions, but additives like CuI or LiCl may be required.[6] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[6] | Tin byproducts can be challenging to remove from the reaction mixture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[6] | Excellent, tolerates a wide range of functional groups.[6] |
Performance Comparison: Experimental Data
Table 1: Suzuki Coupling of Halo-Pyrazolopyridines and Related Heterocycles with Arylboronic Acids
| Entry | Halopyrazolopyridine/Heterocycle | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | MW | 95 | [7] |
| 2 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [8] |
| 3 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 92 | [2] |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 100 | 98 | [9] |
Table 2: Stille Coupling of Halo-Pyrazolopyridines and Related Heterocycles with Arylstannanes
| Entry | Halopyrazolopyridine/Heterocycle | Arylstannane | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | CuI | DMF | 80 | 88 | [2] |
| 2 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Tributyl(2-furyl)stannane | Pd(PPh₃)₄ | CuI | DMF | 80 | 75 | [2] |
| 3 | 4-Bromotoluene | Diazocine-SnBu₃ | Pd(OAc)₂/XPhos | CsF | Toluene | 80 | 92 | [9] |
| 4 | 4-Bromoanisole | Diazocine-SnBu₃ | Pd(OAc)₂/XPhos | CsF | Toluene | 80 | 90 | [9] |
From the compiled data, it is evident that both methods can provide high yields for the functionalization of pyrazolopyridines and related heterocycles. The Stille coupling often demonstrates excellent yields, particularly with heteroaromatic partners.[9] However, the toxicity of organotin reagents is a significant drawback.[6] The Suzuki coupling is generally the preferred method due to the low toxicity of boronic acids and their byproducts, though it may require more careful optimization of the base and reaction conditions to avoid side reactions like protodeboronation.[6]
Experimental Protocols
Below are detailed, representative experimental protocols for Suzuki and Stille couplings on a pyrazolopyridine core, adapted from the literature.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a procedure for the synthesis of pyrazolopyridine derivatives.[2]
Materials:
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF), degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add degassed N,N-dimethylformamide (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a procedure for the synthesis of pyrazolopyridine derivatives.[2]
Materials:
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Arylstannane (e.g., tributyl(aryl)stannane) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Dimethylformamide (DMF), degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Add degassed N,N-dimethylformamide (5 mL) via syringe.
-
Add the arylstannane (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycles
To further understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the catalytic cycles for both Suzuki and Stille couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Decision Workflow for Method Selection
The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both Suzuki and Stille couplings are highly effective methods for the functionalization of pyrazolopyridines. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[6] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or when the required boronic acid is unstable or commercially unavailable, the Stille coupling provides a robust and high-yielding alternative, despite the significant toxicity concerns associated with organotin compounds.[6] Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and select the most appropriate method for their specific synthetic goals in the pursuit of novel pyrazolopyridine-based therapeutics.
References
- 1. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Pyrazolo[3,4-c]pyridine Compounds
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the pyrazolo[3,4-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective inhibitors of various biological targets. This guide provides a comprehensive comparison of the biological activities of novel pyrazolo[3,4-c]pyridine derivatives, supported by experimental data and detailed protocols to aid in their evaluation and further development.
The unique structural features of pyrazolo[3,4-c]pyridines, particularly their isomeric relationship with purines, have positioned them as attractive candidates for targeting ATP-binding sites in enzymes such as kinases. This has led to the exploration of their efficacy in critical therapeutic areas, including oncology and infectious diseases. This guide will delve into the anticancer and antimicrobial activities of these compounds, presenting a comparative analysis of their performance against established alternatives.
Comparative Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of pyrazolo[3,4-c]pyridine derivatives against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes that are crucial for cancer cell growth and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase II.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for representative pyrazolo[3,4-c]pyridine and related pyrazolopyridine compounds against various cancer cell lines.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine Derivative 1 | Hela | 2.59 | Doxorubicin | 2.35 |
| Pyrazolo[3,4-b]pyridine Derivative 2 | MCF7 | 4.66 | Doxorubicin | 4.57 |
| Pyrazolo[3,4-b]pyridine Derivative 3 | HCT-116 | 1.98 | Doxorubicin | 2.11 |
| Pyrazolo[3,4-b]pyridine Derivative 8c | NCI 60 Cell Line Panel (Mean) | 1.33 | Etoposide | (Varies) |
| Pyrazolo[3,4-b]pyridine C03 | Km-12 | 0.304 | - | - |
Comparative Antimicrobial Activity
In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Pyrazolo[3,4-c]pyridine derivatives have demonstrated promising activity against a spectrum of microbial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazolo[3,4-b]pyridine 2g | Staphylococcus aureus (MRSA) | 2 | Ciprofloxacin | (Varies) |
| Pyrazolo[3,4-b]pyridine 2g | Enterococcus (VRE) | 8 | Vancomycin | 16 |
| Pyrazolo[3,4-b]pyridine 2g | Escherichia coli (ESBL) | 4 | Ciprofloxacin | 8 |
| Pyrazolo[3,4-c]pyridazine Derivative | Bacillus subtilis | High Activity | Ampicillin | (Varies) |
| Pyrazolo[3,4-c]pyridazine Derivative | Escherichia coli | Moderate Activity | Ampicillin | (Varies) |
Experimental Protocols
To ensure the reproducibility and accurate comparison of biological activities, detailed experimental protocols are essential.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase, a specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ADP produced using a commercial kit.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the context of the biological activity of pyrazolo[3,4-c]pyridine compounds, the following diagrams illustrate a general experimental workflow and key signaling pathways that are often targeted.
General workflow for the screening of novel compounds.
Simplified Cyclin-Dependent Kinase (CDK) signaling pathway.
Simplified EGFR signaling pathway.
Mechanism of Topoisomerase II inhibition.
A Comparative Guide to the Structural Validation of 3,5-Disubstituted Pyrazolo[3,4-c]pyridines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry for the Structural Elucidation of 3,5-Disubstituted Pyrazolo[3,4-c]pyridines.
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. For novel heterocyclic scaffolds like the 3,5-disubstituted pyrazolo[3,4-c]pyridines, a class of compounds noted for their potential as kinase inhibitors and GPR119 agonists, rigorous structural validation is paramount.[1][2] This guide provides a comparative overview of the primary analytical techniques employed for this purpose: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
While X-ray crystallography is often considered the "gold standard" for providing a definitive atomic-level map of a molecule in the solid state, it is not without its challenges, most notably the requirement for high-quality single crystals. NMR spectroscopy offers invaluable insight into the molecule's structure and dynamics in solution, and mass spectrometry provides precise mass determination and fragmentation data crucial for confirming molecular formula and connectivity. The synergistic use of these techniques provides the most robust and comprehensive structural validation.
Performance Comparison of Structural Validation Techniques
The selection of an analytical method for structural validation often depends on the sample's nature, the information required, and the availability of instrumentation. The following table summarizes the key performance metrics of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of characterizing 3,5-disubstituted pyrazolo[3,4-c]pyridines.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Chemical environment of nuclei (¹H, ¹³C, ¹⁵N), atom connectivity, stereochemistry, tautomeric forms, dynamics.[1] | Molecular weight, elemental composition, fragmentation patterns for substructure identification. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.3 mm).[3] | 1-10 mg of pure compound dissolved in deuterated solvent. | <1 mg of pure compound, can be in solution or solid. |
| Accuracy | High precision for bond lengths (±0.001 Å) and angles (±0.1°). | Provides relative stereochemistry and connectivity; less precise for bond lengths/angles. | High accuracy mass determination (<5 ppm error for HRMS).[4] |
| Throughput | Low; crystal growth can take days to weeks. Data collection and analysis take hours to days.[5] | High; spectra can be acquired in minutes to hours. | High; analysis can be performed in minutes. |
| Key Advantage | Unambiguous determination of the complete 3D structure in the solid state. | Provides detailed structural information in the solution state, which is often more biologically relevant. | High sensitivity and speed; definitive confirmation of molecular formula. |
| Key Limitation | Difficulty in obtaining suitable single crystals. The solid-state structure may differ from the solution conformation. | Does not provide a direct 3D structure like X-ray. Complex spectra for large molecules. | Does not provide stereochemical or conformational information. Isomeric compounds can be difficult to distinguish. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. Below are methodologies for each key technique as applied to the structural validation of novel heterocyclic compounds.
Single-Crystal X-ray Crystallography Protocol
Obtaining a definitive crystal structure is a multi-step process that begins with the challenging task of growing a suitable single crystal.
-
Crystal Growth : High-quality single crystals are typically grown using slow evaporation, vapor diffusion, or cooling methods.[3] A common approach involves dissolving the synthesized 3,5-disubstituted pyrazolo[3,4-c]pyridine derivative in a suitable solvent (e.g., methanol, chloroform) to near saturation. This solution is then layered with a less-polar "anti-solvent" (e.g., hexane, diethyl ether) in a narrow tube. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, ideally leading to the formation of well-ordered single crystals over several days or weeks.[6]
-
Crystal Mounting and Data Collection : A suitable crystal is selected under a microscope and mounted on a goniometer head.[7] The crystal is then placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration. The instrument irradiates the crystal with monochromatic X-rays (e.g., from a Mo or Cu source) and rotates it, while a detector records the diffraction pattern—the positions and intensities of the diffracted X-ray beams.[5]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods. This initial structural model is then refined using least-squares methods, an iterative process that adjusts atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is the most powerful technique for elucidating the structure of organic molecules in solution. For pyrazolo[3,4-c]pyridines, a suite of 1D and 2D NMR experiments is used to assign all proton and carbon signals and establish connectivity.
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[8]
-
1D NMR Data Acquisition :
-
¹H NMR : A standard proton spectrum is acquired to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and integrals of all hydrogen atoms.
-
¹³C NMR : A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of all carbon atoms.
-
-
2D NMR Data Acquisition :
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together molecular fragments.[8]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by 2-4 bonds, which is crucial for connecting molecular fragments and establishing the overall carbon skeleton.[8]
-
¹⁵N NMR : In some cases, ¹H-¹⁵N HMBC experiments can be used to determine the chemical shifts of the nitrogen atoms, which is particularly useful for confirming the tautomeric form (N1-H vs. N2-H) of the pyrazole ring.[1]
-
-
Data Analysis : The combination of these spectra allows for the unambiguous assignment of all ¹H and ¹³C chemical shifts and the confirmation of the covalent framework of the molecule.[9]
Mass Spectrometry (MS) Protocol
MS is essential for confirming the molecular weight and elemental composition of a newly synthesized compound.
-
Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
-
Data Acquisition : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system. High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is commonly used. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).[4]
-
Fragmentation Analysis (MS/MS) : To gain further structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides characteristic fingerprints of the molecule's substructures, which can help differentiate between isomers.[10]
-
Data Analysis : The exact mass of the molecular ion is used to calculate the elemental composition, confirming that the synthesized compound has the correct molecular formula. The fragmentation pattern is analyzed to corroborate the proposed structure.
Visualizing the Validation Workflows
The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for the structural validation of 3,5-disubstituted pyrazolo[3,4-c]pyridines.
References
- 1. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Heterocyclic Scaffolds
The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, represents a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the purine nucleobase. This mimicry allows compounds bearing this framework to effectively interact with the ATP-binding sites of various kinases, making them a fertile ground for the development of targeted therapeutics, particularly in oncology. Among the various isomeric forms, pyrazolo[3,4-b]pyridine has been extensively investigated and has given rise to a multitude of potent kinase inhibitors. Its isomeric counterpart, pyrazolo[3,4-c]pyridine, while less explored, presents a unique structural arrangement that warrants a comparative investigation for its potential in drug discovery. This guide provides a comparative analysis of these two scaffolds, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Physicochemical Properties: A Tale of Two Isomers
| Property | Pyrazolo[3,4-c]pyridine | Pyrazolo[3,4-b]pyridine |
| Molecular Weight | Generally similar for analogous substitutions | Generally similar for analogous substitutions |
| cLogP | Varies with substitution, but the nitrogen arrangement may slightly alter lipophilicity compared to the 'b' isomer. | Varies with substitution. |
| Topological Polar Surface Area (TPSA) | Expected to be similar to the 'b' isomer. | A key determinant of cell permeability. |
| Hydrogen Bond Donors/Acceptors | The position of the pyridine nitrogen influences the hydrogen bonding potential. | The arrangement of nitrogen atoms dictates the hydrogen bonding landscape. |
| Aqueous Solubility | Dependent on the nature of substituents. | Generally, a challenge for many kinase inhibitors; requires careful substituent selection to optimize. |
Data Presentation: A Comparative Look at Biological Activity
The pyrazolo[3,4-b]pyridine scaffold has been a workhorse in the development of inhibitors for several important kinase families, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Fibroblast Growth Factor Receptors (FGFRs). In contrast, the exploration of the pyrazolo[3,4-c]pyridine scaffold as a kinase inhibitor is less mature, with limited publicly available quantitative data.
Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors
This scaffold has demonstrated significant potential in targeting various kinases implicated in cancer progression.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound C03 | TRKA | 56 | [1] |
| Compound 15y | TBK1 | 0.2 | [2] |
| A series of 3,5-disubstituted derivatives | CDK1 | Potent and selective inhibition reported | [3] |
| A series of 1H-pyrazolo[3,4-b]pyridine derivatives | ALK-L1196M | <0.5 | |
| A series of 1H-pyrazolo[3,4-b]pyridine derivatives | ROS1 | <0.5 | |
| A series of pyrazolo[3,4-b]pyridine derivatives | c-Met | 4.27 |
Pyrazolo[3,4-c]pyridine Derivatives: An Emerging Scaffold
While quantitative IC50 data for kinase inhibition by pyrazolo[3,4-c]pyridine derivatives is sparse in the public domain, the scaffold has been investigated for other biological activities, suggesting its potential for broader applications. For instance, derivatives have been explored for their analgesic and sedative properties. The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been described, providing a platform for the elaboration of this core into potential kinase inhibitors.
Signaling Pathways and Experimental Workflows
To understand the therapeutic potential of these scaffolds, it is crucial to visualize their role within cellular signaling pathways and the experimental workflows used to assess their activity.
Key Signaling Pathways Targeted by Pyrazolopyridine Inhibitors
General Experimental Workflow for Kinase Inhibition Assay
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor potency. The following are generalized protocols for common kinase assays used to evaluate pyrazolopyridine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E, TRKA, FGFR1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (serially diluted in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
-
Incubate to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Proliferation Assay
This protocol assesses the anti-proliferative effect of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A375, HCT-116)
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®)
-
96-well clear-bottom tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold is a well-established and highly versatile platform for the design of potent kinase inhibitors, with a wealth of supporting experimental data across various kinase families. Its favorable drug-like properties and synthetic tractability have cemented its place in the medicinal chemist's toolbox.
The pyrazolo[3,4-c]pyridine scaffold, while currently underexplored in the context of kinase inhibition, holds potential for the discovery of novel inhibitors with unique selectivity profiles. The different arrangement of the nitrogen atoms in the bicyclic core can lead to altered hydrogen bonding patterns and overall molecular conformation, potentially enabling interactions with different kinase targets or distinct binding modes within the same target.
Future research should focus on a more systematic and comparative evaluation of the pyrazolo[3,4-c]pyridine scaffold. The generation of quantitative biological data, including IC50 values against a panel of kinases, and a thorough investigation of its physicochemical properties will be crucial to unlock its full potential. Direct, head-to-head comparisons with analogous pyrazolo[3,4-b]pyridine derivatives will provide invaluable insights into the structure-activity relationships of these two important heterocyclic systems and guide the rational design of next-generation kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to In Vitro Kinase Assays for Pyrazolopyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro kinase assay protocols tailored for the evaluation of pyrazolopyridine-based inhibitors targeting key oncogenic kinases: c-Met, FGFR, and HPK1. It includes a detailed examination of common assay methodologies, a comparison of the inhibitory activities of pyrazolopyridine compounds with alternative inhibitors, and comprehensive experimental protocols. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying biological processes and assay principles.
Introduction to Pyrazolopyridine-Based Kinase Inhibitors
Pyrazolopyridines are a class of heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Their structure mimics the purine core of ATP, allowing them to competitively bind to the ATP-binding pocket of a wide range of kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention. Pyrazolopyridine-based inhibitors have shown significant promise in targeting several key kinases implicated in cancer progression, including c-Met, Fibroblast Growth Factor Receptor (FGFR), and Hematopoietic Progenitor Kinase 1 (HPK1).[3][4][5]
Comparison of In Vitro Kinase Assay Performance
The selection of an appropriate in vitro kinase assay is critical for accurately determining the potency and selectivity of pyrazolopyridine-based inhibitors. The most common methods employed are luminescence-based assays that measure ATP depletion or ADP production, and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
c-Met Kinase Inhibitors
Pyrazolopyridine-based inhibitors have demonstrated high potency against c-Met, a receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis.[3] The performance of these inhibitors is often compared to established multi-kinase inhibitors like Cabozantinib.
| Inhibitor Class | Target Kinase | Specific Inhibitor | IC50 (nM) | Assay Method | Reference |
| Pyrazolopyridine | c-Met | Compound 5a | 4.27 ± 0.31 | HTRF | [6] |
| Pyrazolopyridine | c-Met | Compound 5b | 7.95 ± 0.17 | HTRF | [6] |
| Multi-kinase | c-Met | Cabozantinib | 5.38 ± 0.35 | HTRF | [6] |
FGFR Kinase Inhibitors
The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target. Pyrazolopyridine derivatives have been developed as potent FGFR inhibitors.[5] Their efficacy is often benchmarked against other selective FGFR inhibitors such as Erdafitinib and Rogaratinib.
| Inhibitor Class | Target Kinase | Specific Inhibitor | IC50 (nM) | Assay Method | Reference |
| Pyrazolopyridine | FGFR1 | Compound 7n | 1.9 | Not Specified | [5] |
| Pyrazolopyridine | FGFR2 | Compound 7n | 1.1 | Not Specified | [5] |
| Pyrazolopyridine | FGFR3 | Compound 7n | 3.6 | Not Specified | [5] |
| Quinoline Derivative | FGFR1 | Erdafitinib | 1.2 | TR-FRET | [1] |
| Phenyl-dihydropyrrolopyrazole | FGFR1 | Rogaratinib | 1.8 | Radiometric | [7] |
| Phenyl-dihydropyrrolopyrazole | FGFR2 | Rogaratinib | <1 | Radiometric | [7] |
| Phenyl-dihydropyrrolopyrazole | FGFR3 | Rogaratinib | 9.2 | Radiometric | [7] |
HPK1 Kinase Inhibitors
HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance anti-tumor immunity. Novel pyrazolopyridine derivatives have been identified as potent and selective HPK1 inhibitors.[4]
| Inhibitor Class | Target Kinase | Specific Inhibitor | IC50 (nM) | Assay Method | Reference |
| Pyrazolopyridine | HPK1 | Compound 6 | 144 (cellular assay) | HTRF (binding assay) | [8] |
| Pyrazolopyridine | HPK1 | Compound 7 | 148 (cellular assay) | HTRF (binding assay) | [8] |
| Pyrazolopyridine | HPK1 | Compound 16 | 219 (cellular assay) | HTRF (binding assay) | [4] |
Experimental Protocols
Detailed, step-by-step protocols for the specific in vitro kinase assays used to evaluate the pyrazolopyridine inhibitors mentioned in the tables above are often found in the supplementary materials of the cited research articles. While these specific supplementary files were not accessible through the available search tools, this guide provides detailed, representative protocols for the assay methodologies commonly used for screening pyrazolopyridine-based kinase inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (Example for c-Met)
This protocol is a general guideline for an HTRF-based kinase assay. Specific components and concentrations should be optimized for the particular kinase and substrate.
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium (Eu) cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the Eu-cryptate donor and the XL665 acceptor into close proximity, resulting in a FRET signal.[2][9]
Materials:
-
c-Met kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Buffer
-
Pyrazolopyridine inhibitor (or other test compound)
-
Europium cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in HTRF Kinase Buffer containing a constant percentage of DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted inhibitor or vehicle control. b. Add 4 µL of a solution containing the c-Met kinase and the biotinylated substrate in HTRF Kinase Buffer. c. Initiate the reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Add 10 µL of a pre-mixed solution of Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 in HTRF detection buffer. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Determine the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to calculate the IC50 value.
ADP-Glo™ Luminescent Kinase Assay (Example for FGFR)
This protocol provides a general procedure for the ADP-Glo™ kinase assay.[10]
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.[11][12]
Materials:
-
FGFR kinase
-
Substrate
-
ATP
-
Kinase Assay Buffer
-
Pyrazolopyridine inhibitor (or other test compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in Kinase Assay Buffer with a constant DMSO concentration.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control. b. Add 2 µL of a solution containing the FGFR kinase and substrate in Kinase Assay Buffer. c. Initiate the reaction by adding 2 µL of ATP solution in Kinase Assay Buffer. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent kinase activity for each inhibitor concentration relative to controls. Fit the data to a dose-response curve to determine the IC50 value.
LanthaScreen® Eu Kinase Binding Assay (Example for HPK1)
This protocol is a representative example of a LanthaScreen® Eu Kinase Binding Assay.
Principle: This is a TR-FRET-based binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Materials:
-
HPK1 kinase (tagged, e.g., GST-tagged)
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer
-
Kinase Buffer
-
Pyrazolopyridine inhibitor (or other test compound)
-
384-well black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in Kinase Buffer with a constant DMSO concentration.
-
Assay Assembly: a. In a 384-well plate, add 4 µL of the diluted inhibitor or vehicle control. b. Add 8 µL of a solution containing the tagged HPK1 kinase and the Eu-anti-Tag Antibody in Kinase Buffer. c. Add 4 µL of the Kinase Tracer solution in Kinase Buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways targeted by pyrazolopyridine inhibitors and the general workflows of the described in vitro kinase assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. m.youtube.com [m.youtube.com]
- 4. trepo.tuni.fi [trepo.tuni.fi]
- 5. sfn.org [sfn.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validating the Mechanism of Action for Pyrazolo[3,4-c]pyridine Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-c]pyridine scaffold and its isomers, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine, have emerged as privileged structures in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Their structural similarity to purines allows them to effectively compete for the ATP-binding sites of various protein kinases, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and differentiation. This guide provides a comparative analysis of the mechanism of action for several pyrazolo-pyridine drug candidates, supported by experimental data and detailed protocols for validation. While the primary focus is on the pyrazolo[3,4-c]pyridine core, this guide also includes data from closely related and more extensively studied pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine analogs to provide a broader context for their therapeutic potential.
I. Comparative Analysis of Kinase Inhibition
Pyrazolo-pyridine derivatives have been extensively investigated as inhibitors of various kinases implicated in cancer progression. The following tables summarize the in vitro inhibitory activities of representative compounds against key kinase targets.
Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs)
| Compound ID | Pyrazolo-pyridine Scaffold | Target Kinase | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| Compound 1 | Pyrazolo[3,4-b]pyridine | CDK2 | 1.630 ± 0.009[1] | Ribociclib | 0.068 ± 0.004[1] |
| Compound 2 | Pyrazolo[3,4-b]pyridine | CDK2 | 0.460 ± 0.024[1] | Ribociclib | 0.068 ± 0.004[1] |
| Compound 3 | Pyrazolo[3,4-b]pyridine | CDK2 | 0.27[2] | Doxorubicin | - |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.057 ± 0.003[3] | Sorafenib | 0.184 ± 0.01[3] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.081 ± 0.004[3] | Sorafenib | 0.184 ± 0.01[3] |
| Compound 6 | Pyrazolo[3,4-b]pyridine | CDK2 | 0.24[4] | Roscovitine | 0.39[4] |
Table 2: Inhibition of PIM Kinases
| Compound ID | Pyrazolo-pyridine Scaffold | Target Kinase | IC50 (nM) | Comparator Drug | Comparator IC50 (nM) |
| Compound 7 | Pyrazolo[3,4-b]pyridine | PIM-1 | 21.2 | Staurosporine | 16.7 |
| Compound 8 | Pyrazolo[3,4-b]pyridine | PIM-1 | 18.9 | Staurosporine | 16.7 |
| Compound 9 | Pyrazolo[3,4-b]pyridine | PIM-1 | 43[5] | 5-FU | 17[5] |
| Compound 10 | Pyrazolo[3,4-b]pyridine | PIM-1 | 26[5] | 5-FU | 17[5] |
| Compound 11 | Pyrazolo[3,4-b]pyridine | PIM-1 | 670[2] | Doxorubicin | - |
Table 3: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Pyrazolo-pyridine Scaffold | Target Kinase | IC50 (nM) | Comparator Drug | Comparator IC50 (nM) |
| Compound 12 | 1H-Pyrazolo[3,4-b]pyridine | FGFR1 | 0.7 | AZD4547 | 0.2 |
| Compound 13 | 1H-Pyrazolo[3,4-b]pyridine | FGFR2 | 0.7 | AZD4547 | 2.5 |
| Compound 14 | 1H-Pyrazolo[3,4-b]pyridine | FGFR3 | 2.0 | AZD4547 | 1.8 |
Table 4: Inhibition of c-Met
| Compound ID | Pyrazolo-pyridine Scaffold | Target Kinase | IC50 (nM) | Comparator Drug | Comparator IC50 (nM) |
| Compound 15 | Pyrazolo[3,4-b]pyridine | c-Met | 4.27 ± 0.31[6] | Cabozantinib | 5.38 ± 0.35[6] |
| Compound 16 | Pyrazolo[3,4-b]pyridine | c-Met | 7.95 ± 0.17[6] | Cabozantinib | 5.38 ± 0.35[6] |
Table 5: Inhibition of TANK-Binding Kinase 1 (TBK1)
| Compound ID | Pyrazolo-pyridine Scaffold | Target Kinase | IC50 (nM) | Comparator Drug | Comparator IC50 (nM) |
| Compound 17 | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 8.5[7] | BX795 | 7.1[7] |
| Compound 18 | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.8[7] | MRT67307 | 28.7[7] |
| Compound 19 | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2[7] | MRT67307 | 28.7[7] |
II. Signaling Pathways and Mechanism of Action
The inhibitory activity of pyrazolo-pyridine compounds on their respective kinase targets disrupts downstream signaling cascades, ultimately leading to anti-cancer effects such as cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways affected.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different palladium catalysts for pyrazolopyridine coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolopyridines, a critical scaffold in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount for achieving high efficiency, selectivity, and yield. This guide provides an objective comparison of various palladium catalysts for the synthesis of functionalized pyrazolopyridines, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig couplings, key reactions for the functionalization of pyrazole and pyridine cores, which are the foundational components of pyrazolopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The data below is derived from studies on the coupling of halo-pyrazoles and -pyridines with boronic acids, which is directly applicable to the synthesis of aryl-substituted pyrazolopyridines.
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-diiodopyrazine + Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [1] |
| PdCl₂(dppf) | 2,5-diiodopyrazine + Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [1] |
| Pd(OAc)₂ / SPhos | 2,5-diiodopyrazine + Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [1] |
| Pd[PPh₃]₂Cl₂ | 3-amino-2-chloropyridine + Pyridylboronic acid | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 69 | [2] |
| Pd₂(dba)₃ / Ligand 1* | Aryl bromide + Phenylboronic acid | - | Toluene | 80-85 | - | 70-80 | [3] |
*Ligand 1 is a pyrazole-tethered phosphine ligand.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, essential for introducing amine functionalities to the pyrazolopyridine core.
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ / tBuDavePhos | 4-bromo-1-tritylpyrazole + Piperidine | tBuOK | Xylene | 160 (MW) | 0.17 | 95 | [4] |
| Pd(OAc)₂ / X-Phos | Aryl Halide + Amine | - | - | - | - | - | [1] |
| Pd₂(dba)₃ / SPhos | Aryl Halide + Amine | - | - | - | - | - | [1] |
| Pd/AdBrettPhos | 5-membered heterocyclic bromides + Primary amides | - | - | - | - | Moderate to Excellent | [5] |
| Pd-precatalyst / tBuBrettPhos | Unprotected bromoimidazoles/bromopyrazoles + Amines | LHMDS | THF | rt | 12 | Moderate to Excellent | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halo-pyrazolopyridine (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DME), the boronic acid (1.1-1.5 equiv) and a base (e.g., K₃PO₄, K₂CO₃, or Na₂CO₃, 2.0-3.0 equiv) are added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos, typically 1-5 mol%) is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halo-pyrazolopyridine (1.0 equiv), the amine (1.2-1.5 equiv), a base (e.g., NaOtBu, K₃PO₄, or LHMDS, 1.4-2.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., tBuDavePhos, Xantphos, or SPhos, 2-4 mol%). A suitable anhydrous solvent (e.g., toluene, THF, or xylene) is added. The vessel is sealed and heated to the specified temperature for the required time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminated pyrazolopyridine.[4][5][6]
Catalytic Cycle and Workflow
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Typical experimental workflow for pyrazolopyridine coupling.
Conclusion
The selection of an optimal palladium catalyst system is a critical parameter for the successful synthesis of pyrazolopyridine derivatives. For Suzuki-Miyaura couplings, catalyst systems like PdCl₂(dppf) and Pd(OAc)₂/SPhos often provide high yields in shorter reaction times.[1] For Buchwald-Hartwig aminations, the use of sterically hindered phosphine ligands such as tBuDavePhos and the Buchwald biarylphosphine ligands is crucial for achieving high efficiency, particularly with challenging substrates.[4][5] The experimental protocols and the generalized catalytic cycle provided in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions for the synthesis of novel and functionalized pyrazolopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of purity for newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For novel heterocyclic compounds such as 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine analogs, which hold potential as kinase inhibitors and scaffolds in medicinal chemistry, ensuring high purity is critical. Impurities stemming from unreacted starting materials, isomeric byproducts, or degradation products can significantly skew experimental results, leading to inaccurate structure-activity relationship (SAR) data and misleading biological assay outcomes.
This guide provides an objective comparison of the principal analytical techniques for determining the purity of synthesized this compound analogs: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols, comparative data, and a purity assessment workflow are presented to aid researchers in selecting the most appropriate methodology for their specific needs.
Comparative Purity Analysis
The selection of an analytical technique for purity assessment is often guided by the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and throughput. High-Performance Liquid Chromatography (HPLC) is a cornerstone for routine quantitative purity assessment.[1][2] Quantitative NMR (qNMR) offers the advantage of providing an absolute purity value without the need for a specific reference standard of the analyte.[3][4][5] Mass spectrometry (MS) is invaluable for detecting and identifying impurities, even at trace levels.[6][7]
Below is a summary of hypothetical purity data for three synthesized this compound analogs, as determined by HPLC, qNMR, and LC-MS.
| Analog ID | Substitution | HPLC Purity (% Area) | qNMR Purity (% w/w) | LC-MS Purity (% Area) | Key Impurities Detected by LC-MS |
| PYZ-Br2-H | R = H | 98.2% | 97.5% | 98.5% | Monobrominated species, residual starting material |
| PYZ-Br2-Me | R = CH₃ | 99.1% | 98.8% | 99.3% | Isomeric byproduct, residual solvent |
| PYZ-Br2-Ph | R = Phenyl | 97.5% | 96.9% | 97.8% | Unreacted starting material, debrominated species |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are tailored for the analysis of this compound analogs.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the quantitative analysis of the main component and non-volatile impurities.[1][2]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure separation of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the synthesized analog in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute purity determination and structural information.[3][4][8]
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: A deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
-
Sample Preparation:
-
Accurately weigh the synthesized analog and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.
-
-
Data Analysis:
-
Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique is highly sensitive for the detection and identification of impurities.[6][9]
-
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).
-
Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.
-
-
Sample Preparation:
-
Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
-
-
Data Analysis:
-
The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the identification of impurities based on their molecular weight. The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the purity assessment of a newly synthesized this compound analog.
Caption: Workflow for purity assessment of synthesized analogs.
Conclusion
The purity assessment of synthesized this compound analogs requires a multi-faceted analytical approach. While HPLC provides reliable quantitative data for routine analysis, qNMR offers absolute purity determination, which is crucial for reference standards and compounds undergoing biological testing. LC-MS is an indispensable tool for the identification of potential impurities that could influence experimental outcomes. For comprehensive and reliable characterization, it is recommended to use these techniques in a complementary fashion. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 6. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolopyridine Synthesis: Benchmarking Novel Routes Against Literature Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazolopyridine scaffold, a privileged core structure in numerous biologically active compounds, is of paramount importance. This guide provides an objective comparison of a novel domino synthesis route with a classical literature method, supported by experimental data and detailed protocols to inform methodological selection.
The traditional synthesis of pyrazolopyridines often involves multi-step procedures with extended reaction times and variable yields. In contrast, modern synthetic strategies, such as domino reactions, offer significant improvements in efficiency, atom economy, and overall yield. This guide presents a head-to-head comparison of these approaches.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for a representative literature method (condensation of a 5-aminopyrazole with a β-diketone) and a novel domino reaction for the synthesis of pyrazolopyridine derivatives.
Table 1: Literature Method - Condensation Reaction
| Parameter | Value | Reference |
| Reactants | 5-amino-1-phenyl-pyrazole, α,β-unsaturated ketones | [1] |
| Catalyst | ZrCl4 (30 mol%) | [1] |
| Solvent | DMF/EtOH | [1] |
| Temperature | 95 °C | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | 13-28% | [1] |
| Work-up | Extraction and column chromatography | [1] |
Table 2: Novel Method - Domino Reaction
| Parameter | Value | Reference |
| Reactants | (Arylhydrazono)methyl-4H-chromen-4-one, primary amines, malononitrile | [2] |
| Catalyst | Triethylamine (40 mol%) | [2] |
| Solvent | Ethanol | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 8-12 hours | [2] |
| Yield | 65-80% | [2] |
| Work-up | Filtration and washing | [2] |
Experimental Protocols
Detailed methodologies for the cited key experiments are provided below to allow for replication and direct comparison.
Literature Method: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[1]
This protocol is based on the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in ethanol (0.5 mL) was added at 25 °C.
-
The reaction mixture was degassed, and ZrCl4 (35 mg, 0.15 mmol) was added.
-
The reaction mixture was vigorously stirred at 95 °C for 16 hours.
-
After completion of the reaction, the mixture was concentrated in vacuo.
-
Chloroform and water were added to the residue. The two phases were separated, and the aqueous phase was washed with chloroform twice.
-
The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
New Method: Domino Synthesis of Pyrazolopyridines Containing a Chromane Backbone[2]
This protocol outlines a three-component domino reaction for the efficient synthesis of pyrazolopyridine derivatives at room temperature.
Procedure:
-
To a 25 mL flask containing ethanol (3 mL), add 1 mmol of the (arylhydrazono)methyl-4H-chromen-4-one derivative, 1.2 mmol of a primary amine, and 1.2 mmol of malononitrile.
-
Add triethylamine (40 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 8–12 hours.
-
Monitor the progression of the reaction by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate/n-hexane (3:1).
-
Upon completion of the reaction, the yellow precipitate of the pyrazolopyridine product is collected by filtration.
-
The collected solid is washed with water and ethanol to afford the pure product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and comparison of pyrazolopyridine synthesis routes, from reactant selection to final analysis and comparison.
Caption: Workflow for comparing pyrazolopyridine synthesis routes.
References
Safety Operating Guide
Proper Disposal of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this halogenated heterocyclic compound.
I. Immediate Safety Considerations
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]
-
Flammability: May be a flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.[3]
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling and disposing of this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Dispose of contaminated gloves after use.[1]
-
Eye Protection: Tightly fitting safety goggles and a face shield are required.[1]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[1]
II. Quantitative Data Summary
The following table summarizes key hazard information based on related chemical compounds.
| Hazard Classification | Details | References |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [1][2] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | [2] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | [2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. | [1][2] |
| Flammable Liquids | Category 2 or 3. | [2] |
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved method for the disposal of this compound waste.
1. Waste Segregation:
- Designate a specific, labeled waste container for "Halogenated Organic Waste."[4]
- Do not mix with non-halogenated waste streams.[4]
- Solid waste (e.g., contaminated filter paper, weighing boats) should be placed in a separate, clearly labeled solid halogenated waste container.
2. Container Management:
- Use only approved, chemically compatible waste containers with secure, tight-fitting lids.[4][5]
- The container must be kept closed at all times, except when adding waste.[4]
- Ensure the exterior of the waste container remains clean and free of contamination.[5]
3. Labeling:
- Clearly label the waste container with "Halogenated Organic Waste" and list all constituents, including "this compound."[4] Do not use abbreviations.
- The label should also include the appropriate hazard pictograms (e.g., flammable, irritant, toxic).
4. Waste Collection and Storage:
- Collect waste in a designated satellite accumulation area within the laboratory, such as a fume hood.
- Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids, bases, and oxidizing agents.[2]
5. Final Disposal:
- Arrange for the collection of the halogenated waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
- Incineration at high temperatures (around 1200 K) is a common and safe disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[6]
- Never dispose of this compound down the drain or in regular trash.[2][7]
IV. Workflow for Proper Disposal
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
| Hazard Class | GHS Code (Assumed) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation.[1][2] |
The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a laminate like Silver Shield®/4H®). Nitrile gloves may offer limited protection and should be used only for short-duration tasks, with immediate replacement upon any sign of degradation or contamination.[5] | Prevents skin contact, which can cause irritation. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[4] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][7] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and has been recently certified.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area within the fume hood for handling the compound to contain potential spills.[8]
-
Cover the work surface with absorbent, disposable bench paper.[8]
2. Donning Personal Protective Equipment:
-
Before handling the compound, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[6]
-
Use spark-resistant tools and equipment.
-
Keep containers of the compound tightly closed when not in use.[8]
-
Avoid the formation of dust and aerosols.
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
5. Spill Management:
-
For small spills: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled waste container. Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills: Evacuate the area and contact the appropriate emergency response team.[5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper, bench paper), in a clearly labeled, sealed, and compatible waste container.
-
Waste Treatment and Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of this chemical down the drain.
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 5-Bromo-1H-pyrazolo[3,4-c]pyridine (BLDP-BD159721-100g) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 3. 3,5-Dibromo-1H-pyrazole | 67460-86-0 [sigmaaldrich.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
